molecular formula C6H10O3 B192951 (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol CAS No. 252873-00-0

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

Cat. No.: B192951
CAS No.: 252873-00-0
M. Wt: 130.14 g/mol
InChI Key: RCDXYCHYMULCDZ-SRQIZXRXSA-N
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Description

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is an intermediate in the preparation of HIV-1 Protease Inhibitor. It is an isomeric impurity of Bisfuranol.

Properties

IUPAC Name

(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDXYCHYMULCDZ-SRQIZXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@H]1[C@H](CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473671
Record name (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252873-00-0
Record name (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol: A Cornerstone Chiral Building Block in Antiviral Therapy

Introduction: The Significance of a Stereochemically Defined Ligand

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol, often referred to as a bis-tetrahydrofuran (bis-THF) alcohol, is a pivotal chiral intermediate in the synthesis of modern pharmaceuticals. Its rigid, bicyclic structure and specific stereochemistry are instrumental in its function as a high-affinity P2-ligand for a new generation of HIV protease inhibitors.[1] This molecule's design is a prime example of structure-based drug design, engineered to form critical hydrogen bonds with the backbone of the HIV-1 protease enzyme.[1] Its incorporation into antiretroviral agents has proven significant for maintaining potency against drug-resistant HIV strains, making it a compound of immense interest to researchers and professionals in drug development.[1] This guide provides a comprehensive overview of its properties, its critical role in drug design, synthesis methodologies, and essential safety protocols.

Core Chemical and Physical Properties

A thorough understanding of a molecule's fundamental properties is the foundation of its application in complex synthetic and biological systems. The data for (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is summarized below.

Chemical Identifiers
IdentifierValue
CAS Number 156928-09-5[2][3][4]
Molecular Formula C₆H₁₀O₃[2][4][5]
Molecular Weight 130.14 g/mol [2][4][6]
IUPAC Name (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Synonym(s) HEXAHYDRO-(3R,3AS,6AR)-FURO(2,3-B)FURAN-3-OL[2]
InChI Key RCDXYCHYMULCDZ-HCWXCVPCSA-N[3][5]
Canonical SMILES C1COC2C1C(CO2)O[5]
Physicochemical & Handling Data
PropertyValue / Specification
Physical Form Colorless to white to yellow liquid, semi-solid, or solid[3]
Purity ≥97%[2][3]
Storage Temperature 2-8°C, Sealed in dry conditions[3]
Shipping Room temperature in continental US; may vary elsewhere[2]
Solubility Soluble in water[7]

The Role in HIV Protease Inhibitor Design

The bis-THF moiety is a cornerstone of several highly potent HIV-1 protease inhibitors, including the FDA-approved drug Darunavir (TMC-114) and others such as Brecanavir and GW0385 that have been in clinical trials.[1][8] Its development was a direct result of structure-based design aimed at overcoming the challenge of drug resistance.

Mechanism of Action: A High-Affinity P2-Ligand

HIV protease is a critical enzyme that cleaves viral polyproteins into functional proteins, a necessary step for viral maturation. Protease inhibitors work by competitively binding to the active site of this enzyme, preventing this cleavage. The (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol moiety is incorporated into the inhibitor to function as the P2-ligand, a part of the molecule that interacts with the S2 subsite of the protease active site. Its specific, rigid conformation allows it to maximize hydrogen bonding interactions with the main-chain atoms of the protease, particularly with the Asp29 and Asp30 residues.[1] This strong interaction is less susceptible to mutations in the protease's side chains, which is a common mechanism of drug resistance.

G Conceptual Interaction of bis-THF Ligand in HIV Protease cluster_inhibitor Protease Inhibitor (e.g., Darunavir) cluster_protease HIV Protease Active Site bisTHF (3R,3aR,6aS)-Hexahydrofuro [2,3-b]furan-3-ol Moiety (P2-Ligand) core Inhibitor Core Structure bisTHF->core s2_subsite S2 Subsite (Main Chain Atoms) bisTHF->s2_subsite Strong H-Bonding (Key to Potency & Resistance Profile) p1_ligand P1' Ligand core->p1_ligand catalytic_dyad Catalytic Dyad (Asp25/Asp25') core->catalytic_dyad Blocks Catalysis s1_subsite S1' Subsite p1_ligand->s1_subsite Hydrophobic Interactions G Generalized Synthetic Workflow start Chiral or Acyclic Precursors step1 Key Stereocontrol Step (e.g., Aldol Reaction, Cycloaddition, Asymmetric Hydrogenation) start->step1 intermediate Acyclic or Monocyclic Intermediate with Established Stereocenters step1->intermediate step2 Cyclization & Ring Closure (Acid-catalyzed, Reductive Amination, etc.) intermediate->step2 racemic Racemic or Diastereomeric Mixture of bis-THF alcohol step2->racemic step3 Chiral Resolution (Enzymatic, Crystallization, or Chromatography) racemic->step3 final (3R,3aR,6aS)-Hexahydrofuro [2,3-b]furan-3-ol (>99% ee) step3->final

Caption: Common strategies for synthesizing the target bis-THF alcohol.

Featured Synthesis Route: Stereoselective Anti-Aldol Reaction

One notable synthesis features an ester-derived titanium enolate-based anti-aldol reaction as the key step to set the stereochemistry. [1]This approach provides the target compound in high enantiomeric excess (>99%). [1]The causality for this choice lies in the predictable and high diastereoselectivity of titanium enolate aldol reactions, which allows for precise control over the formation of new stereocenters.

A later step in this synthesis provides a clear example of a multi-step transformation protocol. [1]

Detailed Experimental Protocol: Ozonolysis and Cyclization

The following protocol is adapted from Ghosh et al., describing the conversion of a protected enol ether intermediate to the final bis-THF alcohol product. [1]This sequence is a classic example of oxidative cleavage followed by reduction and acid-catalyzed cyclization to form the fused furan rings.

Objective: To convert compound 11 ((3aR,5R,6S,6aS)-5-allyl-2,2-dimethyl-6-((E)-3-phenylallyloxy)tetrahydrofuro[2,3-d]d[2][3]ioxole, a conceptual precursor for this example) to (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol (3 ).

Step-by-Step Methodology:

  • Vessel Preparation & Cooling: Dissolve the starting compound (e.g., 2.8 g, 8.08 mmol) in dichloromethane (CH₂Cl₂) (210 mL) in a suitable reaction vessel equipped with a gas dispersion tube and a magnetic stirrer. Cool the clear solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is critical to control the reactivity of ozone and prevent over-oxidation or side reactions.

  • Ozonolysis: Bubble a stream of ozone (O₃) through the solution. Continue the ozone flow until the solution retains a persistent light blue color, indicating a slight excess of ozone (approx. 50 minutes). Rationale: Ozonolysis cleaves the carbon-carbon double bond of the allyl group to form an ozonide, which will be converted to an aldehyde.

  • Quenching Excess Ozone: Displace the excess ozone by bubbling argon gas through the solution at -78 °C until the blue color disappears (approx. 30 minutes). Rationale: Removing excess ozone is crucial before adding the reductive agent to prevent unwanted side reactions.

  • Reductive Workup (Part 1): Add dimethyl sulfide (Me₂S) (4.0 mL, 54.5 mmol) to the solution at -78 °C. Stir the mixture for 1 hour and then allow it to warm to 0 °C. Rationale: Me₂S reduces the ozonide intermediate to the desired aldehyde without reducing other functional groups. This is a mild and effective method for this transformation.

  • Further transformations leading to the diol and subsequent cyclization would follow. The resulting diol from the complete sequence is then exposed to aqueous HCl, which deprotects the acetal and catalyzes the cyclization to yield the final (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol product. [1]

Safety, Handling, and Storage

Proper handling of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

The compound is classified as hazardous, and appropriate precautions must be taken.

  • GHS Pictogram: GHS07 (Exclamation Mark) [3]* Signal Word: Warning [3]* Hazard Statements:

    • H302: Harmful if swallowed. [6] * H319: Causes serious eye irritation. [3] * H372: Causes damage to organs through prolonged or repeated exposure. [6]* Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray. [6] * P264: Wash hands thoroughly after handling. [6] * P270: Do not eat, drink or smoke when using this product. [6] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]

Recommended Handling and Storage
  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at the recommended temperature of 2-8°C. [3]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. Ensure eyewash stations are readily accessible. [9] * Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure. [9] * Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. [10]* Handling: Avoid contact with skin, eyes, and clothing. [10]Do not ingest or inhale. Wash hands thoroughly after handling. [10]

Conclusion

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is more than just a chemical intermediate; it is a testament to the power of rational, structure-based drug design. Its unique stereochemical and conformational properties provide a robust anchor for binding to the HIV protease, offering a powerful tool against drug-resistant viral strains. The elegant and varied synthetic routes developed for its production underscore its importance to the pharmaceutical industry. For researchers in antiviral drug development, a deep understanding of this chiral building block—from its physical properties to its complex synthesis and safe handling—is essential for innovating the next generation of life-saving therapeutics.

References

  • Ghosh, A. K., & Sridhar, P. R. (2005). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. The Journal of Organic Chemistry, 70(14), 5666–5669. Available at: [Link]

  • Canoy, W. L., Cooley, B. E., Corona, J. A., et al. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Organic Letters, 10(6), 1103–1106. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. Retrieved from [Link]

  • Canoy, W. L., et al. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Semantic Scholar. Retrieved from [Link]

  • Synfacts. (2017). Synthesis of (3R,3aS,6aR)-Hexahydrofuro-[2,3-b]furan-3-ol. Synfacts, 13(04), 0343. Available at: [Link]

  • PubChem. (n.d.). (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • JIGS Chemical Limited. (n.d.). (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Retrieved from [Link]

  • BASF. (2026). Safety data sheet. Retrieved from [Link]

  • Google Patents. (n.d.). EP2643326B1 - Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol.
  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917–5920. Available at: [Link]

Sources

Mechanism of Formation: (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

[1]

Executive Summary & Stereochemical Definition

Target Molecule: (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol Common Designation: Exo-bis-THF alcohol CAS: 156928-09-5 (often shared generically, specific isomer must be distinguished)

It is critical to distinguish this specific stereoisomer from its diastereomer, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (the endo-isomer), which is the pharmacophore found in HIV protease inhibitors such as Darunavir and Brecanavir .

  • Endo-Isomer (Drug Target): Hydroxyl group is oriented toward the concave face of the bicyclic system (V-shape).

  • Exo-Isomer (Topic of this Guide): Hydroxyl group is oriented toward the convex face. This isomer is thermodynamically more stable in certain synthetic pathways (e.g., photochemical) but is often considered a "byproduct" in the context of pharmaceutical synthesis.

This guide details the two primary mechanisms of formation: the Photochemical Route (where it is the major product) and the Chemical/Ghosh Route (where it forms as a stereochemical impurity).

Mechanistic Pathways

Pathway A: The Photochemical Route (Paternò-Büchi)

This is the most direct route to the (3R,3aR,6aS) exo-isomer. It exploits the facial selectivity of a [2+2] cycloaddition followed by hydrogenation.

Step 1: [2+2] Cycloaddition

The reaction begins with the photo-excitation of a glycolaldehyde derivative (e.g., 2,3-O-isopropylidene-glyceraldehyde or a protected glycolaldehyde) in the presence of furan.

  • Mechanism: The carbonyl group of the aldehyde absorbs a photon (

    
    ), forming an excited triplet state.
    
  • Stereocontrol: The excited carbonyl attacks the electron-rich furan. The approach is governed by steric repulsion between the protecting group on the aldehyde and the furan ring.

  • Outcome: The reaction preferentially forms the exo-oxetane intermediate due to the minimization of steric clash in the exciplex transition state.

Step 2: Hydrogenation and Rearrangement

The oxetane intermediate is unstable. Upon catalytic hydrogenation (Pd/C, H₂), the strained oxetane ring and the dihydrofuran double bond are reduced/rearranged.

  • Formation of Bis-THF: The reduction triggers a rearrangement that preserves the exo stereochemistry established in the cycloaddition step, yielding (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol as the major diastereomer.

PhotochemicalRouteStartFuran + Protected GlycolaldehydeExcitationExcitation (hv)[n -> pi*]Start->ExcitationCyclo[2+2] Cycloaddition(Paternò-Büchi)Excitation->CycloTriplet StateOxetaneExo-OxetaneIntermediateCyclo->OxetaneExo-SelectivityHydroHydrogenation(Pd/C, H2)Oxetane->HydroRing Opening/RedProduct(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol (Exo)Hydro->ProductMajor Isomer

Figure 1: The Photochemical Paternò-Büchi pathway favoring the formation of the exo-isomer.

Pathway B: The Chemical (Ghosh) Route

In the standard industrial synthesis (the "Ghosh" route), the exo-isomer forms as an impurity due to imperfect stereocontrol during the Michael addition step.

Step 1: Wittig Olefination

2,3-O-Isopropylidene-D-glyceraldehyde reacts with triethyl phosphonoacetate to form an

Step 2: Michael Addition (The Bifurcation Point)

Nitromethane adds to the unsaturated ester. This is the critical stereodefining step.

  • Desired Pathway (Endo): Syn-addition of nitromethane leads to the precursor for the endo-bis-THF.

  • Formation of Target (Exo): Anti-addition (often 3-10% of the mixture) leads to the precursor for the (3R,3aR,6aS) exo-isomer.

Step 3: Nef Reaction & Acid-Catalyzed Cyclization

The nitro group is converted to a ketone (Nef reaction), followed by reduction to an alcohol.

  • Mechanism: Treatment with acid (e.g., H₂SO₄/MeOH) deprotects the acetal and initiates cyclization.

  • Ring Closure: The pendant hydroxyl group attacks the oxocarbenium ion generated at the anomeric center.

  • Stereochemical Lock: Because the relative configuration of the side chains was set in the Michael addition (anti), the cyclization forces the bridgehead protons to adopt the cis-fused geometry but locks the C3-hydroxyl in the exo position.

ChemicalRoutePrecursorUnsaturated Ester(from Glyceraldehyde)MichaelMichael Addition(Nitromethane + Base)Precursor->MichaelSynPathSyn-Addition(Kinetic Control)Michael->SynPathMajor (90%)AntiPathAnti-Addition(Thermodynamic Leakage)Michael->AntiPathMinor (10%)EndoPrecEndo-PrecursorSynPath->EndoPrecExoPrecExo-PrecursorAntiPath->ExoPrecCyclizationAcid-CatalyzedCyclizationEndoPrec->CyclizationExoPrec->CyclizationEndoProd(3R,3aS,6aR)Endo-Isomer(Darunavir)Cyclization->EndoProdFrom SynExoProd(3R,3aR,6aS)Exo-Isomer(Target)Cyclization->ExoProdFrom Anti

Figure 2: Divergence in the chemical synthesis. The exo-isomer arises from the anti-Michael adduct.

Experimental Protocol (Synthesis & Isolation)

Note: This protocol describes the isolation of the exo-isomer from a mixed synthesis stream, as pure synthesis typically requires the photochemical route.

Objective: Isolation of (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol.

  • Reagents:

    • Crude Bis-THF alcohol mixture (containing ~85:15 Endo:Exo ratio).

    • Solvent: Ethyl Acetate / Hexanes.[1][2]

    • Silica Gel (230-400 mesh).[2]

  • Procedure:

    • Concentration: Concentrate the crude reaction mixture from the cyclization step under reduced pressure (40°C, 20 mbar) to obtain a yellow oil.

    • Chromatography: Load the oil onto a silica gel column.

    • Elution: Elute with a gradient of 30%

      
       50% Ethyl Acetate in Hexanes.
      
    • Fractionation:

      • The Exo-isomer (Target) is less polar and typically elutes before the Endo-isomer.

      • Collect early fractions and analyze by TLC (Rf ~0.35 in 1:1 EtOAc/Hexane).

    • Crystallization (Optional): While the Endo-isomer crystallizes readily, the Exo-isomer often remains as an oil. Repeated chromatography may be required for >98% purity.

Characterization & Data Validation

The distinction between the endo and exo isomers is most easily observed via ¹H NMR, specifically the coupling constants of the bridgehead protons.

FeatureExo-Isomer (Target) Endo-Isomer (Darunavir)
Configuration (3R, 3aR, 6aS)(3R, 3aS, 6aR)
C3-OH Orientation Convex (Exo)Concave (Endo)
¹H NMR (C3-H)

4.41 ppm (quartet-like)

4.45 ppm (multiplet)
¹H NMR (C6a-H)

5.68 ppm (doublet)

5.70 ppm (doublet)
J(3, 3a) Coupling < 1 Hz (Dihedral ~90°)~4-5 Hz (Dihedral ~35°)
Physical State Oil / Semi-solidWhite Crystalline Solid
Optical Rotation

(MeOH)

(CHCl

)

Data Interpretation: The vanishingly small coupling constant

Exo-isomer3

References

  • Ghosh, A. K., et al. (1995).[4] "Stereoselective Synthesis of HIV-1 Protease Inhibitors." Tetrahedron Letters, 36(4), 505-508.[4] Link

  • Dua, P., et al. (2013). "Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol." European Patent EP2643326B1. Link

  • Uchiyama, M., et al. (2001). "Stereoselective synthesis of optically active perhydrofuro[2,3-b]furan derivatives." Tetrahedron Letters, 42, 4653-4656. Link

  • Canoy, W. L., et al. (2008). "Efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde." Organic Letters, 10(6), 1103-1106. Link

  • PubChem. (2025).[5] "Compound Summary: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol." National Library of Medicine. Link

Technical Guide: Solubility & Stability of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and handling of (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol , a critical chiral intermediate in the synthesis of HIV protease inhibitors.

Executive Summary

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol (commonly referred to as bis-THF alcohol ) is the pharmacophore responsible for the high-affinity binding of second-generation HIV protease inhibitors, such as Darunavir and Brecanavir , to the viral protease backbone. Its unique bicyclic acetal structure allows it to form extensive hydrogen bond networks with the Asp-29 and Asp-30 residues of the protease.

However, this structural advantage introduces specific stability challenges. The bis-THF moiety contains a cyclic acetal linkage sensitive to acid-catalyzed hydrolysis and thermal stress. This guide provides an evidence-based framework for handling, solubilizing, and stabilizing this intermediate to ensure Critical Quality Attributes (CQAs) are met during drug development.

Physicochemical Profile

The bis-THF alcohol is a low-molecular-weight, polar molecule. Unlike the final drug substance (Darunavir), which is lipophilic, the intermediate itself exhibits significant hydrophilicity due to its low LogP and hydrogen-bonding capability.

PropertyValue / DescriptionTechnical Note
CAS Number 156928-09-5Specific to the (3R,3aS,6aR) stereoisomer.[1][2]
Molecular Weight 130.14 g/mol --
Physical State Low-melting solid or viscous oilMP: ~50–67°C (highly dependent on enantiomeric purity and crystal habit).
LogP -0.4 (Experimental/Predicted)Indicates hydrophilicity; soluble in aqueous/polar media.
Chromophore NegligibleCritical: Lacks aromatic rings. Cannot be detected by standard UV-HPLC (254 nm). Requires GC-FID, RI, or ELSD.
Chirality 3 Chiral CentersStereochemical purity is the primary CQA.

Solubility Analysis

Solvent Compatibility Matrix

The solubility profile is dictated by the hydroxyl group and the two ether oxygens, which act as hydrogen bond acceptors.

Solvent ClassSolventSolubility RatingProcess Implication
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Preferred solvent for extraction and acylation reactions.
Alcohols Methanol, EthanolHigh (>100 mg/mL)Used in enzymatic resolution steps; good for crystallization co-solvents.
Ethers THF, 2-MeTHFHigh Excellent for reaction media; avoid for final crystallization due to solvation.
Aqueous WaterModerate to High Soluble due to negative LogP. Product can be lost to aqueous waste streams during workup if not salted out.
Alkanes Heptane, HexaneLow (<10 mg/mL)Anti-solvent: Used to drive crystallization or precipitate the product from EtOAc/DCM mixtures.
Crystallization Strategy

Purification of the bis-THF alcohol often relies on crystallization to upgrade the enantiomeric excess (ee).

  • System: Ethyl Acetate / n-Heptane (or Hexane).

  • Protocol: Dissolve in minimal warm Ethyl Acetate (40–45°C). Slowly add n-Heptane until turbidity persists. Cool slowly to 0–5°C.

  • Observation: High-purity material crystallizes as white needles/prisms. Lower purity material (<95% ee) often oils out.

Stability Assessment

Degradation Pathways

The primary stability risk is the acid-catalyzed opening of the acetal ring , which destroys the bicyclic core and generates acyclic aldehyde/hemiacetal impurities.

Diagram 1: Degradation Logic & Pathway

degradation_pathway Figure 1: Acid-Catalyzed Degradation Mechanism BisTHF (3R,3aR,6aS)-bis-THF Alcohol (Stable at Neutral pH) Acid Strong Acid / Heat (H+) BisTHF->Acid Exposure Oxonium Oxonium Ion Intermediate Acid->Oxonium Protonation of O1 RingOpen Ring-Opened Acyclic Aldehyde Oxonium->RingOpen Acetal Hydrolysis Epimer C-3 Epimerization (Loss of Chirality) Oxonium->Epimer Re-closure (Wrong Face)

[3]

Stability Data Summary
  • Hydrolytic Stability:

    • pH 1–3: Unstable. Rapid ring opening.

    • pH 4–9: Stable. Optimal processing range.

    • pH >10: Generally stable, but strong bases may cause elimination reactions if leaving groups are present (e.g., if derivatized).

  • Thermal Stability:

    • Stable up to ~100°C for short periods.

    • Distillation: Can be distilled under high vacuum (0.5–2 mmHg) at bath temperatures of 90–110°C. Prolonged heating >120°C leads to charring and polymerization.

  • Shelf Life: 24 months when stored at 2–8°C in tightly sealed containers (hygroscopic).

Experimental Protocols

Protocol: Purity Determination via GC-FID

Since the molecule lacks a UV chromophore, Gas Chromatography (GC) is the gold standard for purity and potency assay.

Method Parameters:

  • Instrument: GC with Flame Ionization Detector (FID).

  • Column: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane), 30m x 0.32mm, 1.8µm film.

  • Carrier Gas: Helium or Nitrogen (Flow: 1.5 mL/min).

  • Inlet Temp: 200°C (Split ratio 20:1).

  • Detector Temp: 250°C.

  • Oven Program:

    • Hold at 60°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold at 220°C for 5 min.

  • Sample Prep: Dilute 10 mg sample in 1 mL Acetonitrile or Methanol.

Why this works: The DB-624 column is designed for volatile polar compounds. The FID provides a universal response proportional to carbon mass, bypassing the lack of UV absorbance.

Protocol: Stability-Indicating Forced Degradation

To validate the stability profile, perform the following stress tests:

  • Acid Stress: Dissolve 50 mg in 5 mL 0.1 N HCl/Methanol (1:1). Stir at RT for 2 hours. Neutralize and analyze by GC. Expectation: Appearance of broad peaks (aldehydes) and loss of main peak.

  • Oxidative Stress: Dissolve 50 mg in 5 mL 3% H₂O₂. Stir for 4 hours. Expectation: Minimal degradation (ethers are generally resistant to mild oxidation).

  • Thermal Stress: Heat neat sample to 80°C for 6 hours. Expectation: <0.5% degradation if pure.

Process Workflow Visualization

The following diagram illustrates the critical control points (CCPs) where solubility and stability intersect during the isolation process.

Diagram 2: Isolation & Purification Workflow

isolation_workflow Figure 2: Critical Control Points in Isolation Reaction Enzymatic/Chemical Synthesis (Crude Mixture) Extraction Extraction into DCM (CCP: pH Control >4) Reaction->Extraction Partition Concentration Vacuum Distillation (CCP: Temp <110°C) Extraction->Concentration Solvent Removal Crystallization Crystallization (EtOAc / Heptane) Concentration->Crystallization Seed @ 40°C Filtration Filtration & Drying (Hygroscopic - Dry N2) Crystallization->Filtration Cool to 0°C Final Pure bis-THF Alcohol (>99% ee, Solid) Filtration->Final QC Release

Handling & Safety

  • Hygroscopicity: The material is hygroscopic.[4] Moisture absorption can lower the melting point and induce oiling. Store under nitrogen or argon.

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat).

  • Hazards: Irritant to eyes and skin. Not classified as highly toxic, but pharmacological activity implies caution.

References

  • PubChem. (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol Compound Summary. National Library of Medicine. [Link]

  • Ghosh, A. K., et al. Structure-Based Design: Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. [Link]

  • World Health Organization. Darunavir (Ethanolate) International Pharmacopoeia Monograph. [Link]

Sources

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol literature review and key papers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bicyclic ether (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol (and its diastereomer (3R,3aS,6aR)) represents the "privileged P2 ligand" in modern antiretroviral therapy. This structural motif is the cornerstone of Darunavir (Prezista) and Brecanavir , providing the unprecedented backbone-binding affinity that allows these drugs to retain potency against multi-drug resistant (MDR) HIV-1 protease variants.

This guide provides a rigorous technical analysis of the (3R,3aR,6aS) isomer specified in your request, while contextualizing it against the bioactive (3R,3aS,6aR) isomer used in clinical therapeutics. We will cover the structural biology, synthetic pathways, and critical resolution protocols required to distinguish these stereoisomers.

Part 1: Stereochemical Definition & Pharmacophore Logic

The hexahydrofuro[2,3-b]furan-3-ol scaffold contains three chiral centers (C3, C3a, C6a), leading to significant stereochemical complexity. In drug development, precise control over these centers is non-negotiable.

The Isomer Landscape

The prompt specifies (3R,3aR,6aS) .[1] It is critical to distinguish this from the clinical standard.

Isomer ConfigurationRole/StatusBridgehead FusionC3-OH Orientation
(3R, 3aS, 6aR) Clinical Target (Darunavir P2 Ligand)cis-fusedendo (relative to fusion)
(3R, 3aR, 6aS) Target of Inquiry (Diastereomer)cis-fused (Enantiomeric bridgehead)exo (relative to fusion)
(3S, 3aR, 6aS) Enantiomer of Clinical Targetcis-fusedendo
(3S, 3aS, 6aR) Enantiomer of Inquirycis-fusedexo

Technical Insight: The (3R,3aR,6aS) isomer is a diastereomer of the Darunavir ligand. While the clinical ligand utilizes the (3aS,6aR) ring system to fit the S2 subsite of HIV protease, the (3R,3aR,6aS) isomer possesses the inverted ring system (3aR,6aS) but retains the (3R) alcohol configuration. In synthetic workflows involving enzymatic resolution, this isomer often appears as a "mismatched" species or impurity that must be rigorously removed.

Mechanism of Action: The "Backbone Binding" Concept

The efficacy of the bis-THF moiety stems from its ability to form a network of hydrogen bonds with the rigid backbone of the HIV protease, specifically residues Asp29 and Asp30 .

  • Bioactive Mode (3R,3aS,6aR): The two ether oxygens and the carbamate carbonyl (derived from the 3-OH) align perfectly to accept H-bonds from the backbone amides.

  • Steric Clash (3R,3aR,6aS): The inverted bridgehead geometry of the (3aR,6aS) system disrupts this alignment, preventing the "lock-and-key" fit required for sub-nanomolar inhibition (Ki < 10 pM).

BisTHF_Binding Protease HIV-1 Protease S2 Subsite (Rigid Backbone) Asp29 Asp29 Backbone NH Protease->Asp29 Asp30 Asp30 Backbone NH Protease->Asp30 Ligand_Bio Bioactive Ligand (3R, 3aS, 6aR) Darunavir Moiety Asp29->Ligand_Bio Strong H-Bond (2.9 Å) Ligand_Dia Diastereomer (3R, 3aR, 6aS) (Target of Inquiry) Asp29->Ligand_Dia Steric Mismatch (Loss of Affinity) Asp30->Ligand_Bio Strong H-Bond (3.0 Å) Asp30->Ligand_Dia Weak/No Bond

Figure 1: Comparative binding logic. The (3R,3aS,6aR) configuration is essential for the high-affinity hydrogen bonding network that defines Darunavir's potency.

Part 2: Synthetic Pathways & Literature Review

To access the (3R,3aR,6aS) isomer (or separate it from the bioactive form), two primary synthetic strategies are dominant in the literature.

The Ghosh Method (Optical/Photochemical)

Reference: Ghosh et al., J. Med.[2] Chem. 1996; J. Org. Chem. 2004.

This is the benchmark academic route. It relies on chiral pool starting materials (like (L)-Malic Acid or D-Mannitol ) to set the initial stereochemistry, followed by cyclization.

  • Relevance: Allows for absolute stereocontrol. By switching from L-Malic to D-Malic acid (or manipulating the cyclization precursor), one can selectively target the (3R,3aR,6aS) diastereomer for SAR studies.

  • Key Step: Photochemical [2+2] cycloaddition or radical cyclization.

The Industrial/Enzymatic Route (Resolution)

Reference: Yu et al., Tetrahedron Lett. 2005; Kaneka Corp Patents.

This method is preferred for scale. It begins with a racemic synthesis of the bicyclic alcohol, followed by Lipase-catalyzed kinetic resolution .

  • Mechanism: A lipase (e.g., Pseudomonas cepacia lipase, PCL) selectively acetylates the (3R)-alcohol of the specific (3aS,6aR) ring system.

  • Outcome: This process separates the mixture into:

    • Acetate of (3R,3aS,6aR): The drug precursor.[3]

    • Unreacted Alcohol: Often enriched in the (3R,3aR,6aS) or (3S,3aR,6aS) isomers depending on the enzyme's diastereoselectivity.

    • Note: This route is the most common source of the (3R,3aR,6aS) isomer in a laboratory setting (as the "discarded" or "slow-reacting" fraction).

Part 3: Detailed Experimental Protocol

Below is a self-validating protocol for the Synthesis and Enzymatic Resolution of the bis-THF scaffold. This workflow allows you to isolate the bioactive ligand and identify the (3R,3aR,6aS) diastereomer.

Prerequisites:

  • Starting Material: 2,3-Dihydrofuran and Glycolaldehyde (or precursors).[4][5]

  • Enzyme: Lipase PS-C (Amano) or PCL.

Step-by-Step Methodology
  • Cyclization (Racemic Synthesis):

    • Reagents: 2,3-Dihydrofuran (1.0 eq), Benzyloxyacetaldehyde (1.0 eq), TiCl4 (cat).

    • Procedure: Perform a Lewis-acid catalyzed [3+2] cycloaddition (or stepwise aldol/cyclization) to generate the bicyclic scaffold.

    • Result: A racemic mixture of diastereomers, primarily the cis-fused systems.

  • Hydrogenolysis/Deprotection:

    • Reagents: H2 (1 atm), Pd/C (10%), MeOH.

    • Action: Remove benzyl groups to yield the free alcohol rac-hexahydrofuro[2,3-b]furan-3-ol.

  • Enzymatic Kinetic Resolution (The Critical Step):

    • System: Dissolve rac-alcohol (10 g) in Vinyl Acetate (solvent/acyl donor).

    • Catalyst: Add Immobilized Lipase PS-C (500 mg).

    • Condition: Stir at 25°C for 24-48 hours. Monitor by Chiral HPLC.

    • Logic: The enzyme preferentially acetylates the (3R,3aS,6aR) isomer. The (3S,3aR,6aS) and (3R,3aR,6aS) isomers react much slower or not at all.

  • Separation:

    • Filter the enzyme.

    • Evaporate volatiles.

    • Column Chromatography:

      • Fraction A (Fast eluting): (3R,3aS,6aR)-Acetate (Hydrolyze this to get the Drug Intermediate).

      • Fraction B (Slow eluting): Unreacted Alcohols. This fraction contains the (3R,3aR,6aS) and (3S) isomers.

Analytical Validation (Self-Validating System)

To confirm you have the (3R,3aR,6aS) isomer versus the drug intermediate:

ParameterBioactive (3R, 3aS, 6aR)Inquiry Target (3R, 3aR, 6aS)
1H NMR (C3-H) multiplet at ~4.4 ppmShifted (distinct coupling constants due to exo vs endo)
Optical Rotation [α]D ≈ -14° (c=1, MeOH)[α]D will differ significantly (often positive or near zero depending on purity)
NOESY Signal Strong correlation between H-3 and H-3a (cis-relationship)Weak/No correlation if H-3 and H-3a are trans (or distinct pattern for exo)

Part 4: Synthesis Workflow Diagram

Synthesis_Workflow SM1 2,3-Dihydrofuran Step1 Step 1: Cyclization (Acid Catalyzed) SM1->Step1 SM2 Glycolaldehyde Derivative SM2->Step1 Inter Racemic Hexahydrofuro[2,3-b]furan-3-ol (Mixture of 4 isomers) Step1->Inter Step2 Step 2: Enzymatic Resolution (Lipase + Vinyl Acetate) Inter->Step2 Prod1 Acetylated Product (3R, 3aS, 6aR) >> Hydrolysis -> DRUG LIGAND Step2->Prod1 Fast Reaction Prod2 Unreacted Alcohol Enriched in (3S, 3aR, 6aS) and (3R, 3aR, 6aS) Step2->Prod2 Slow/No Reaction

Figure 2: Industrial workflow for separating bis-THF isomers. The enzymatic step is the "gatekeeper" that distinguishes the bioactive form from diastereomers like (3R,3aR,6aS).

References

  • Ghosh, A. K., et al. (1996). "Structure-Based Design of HIV-1 Protease Inhibitors: Replacement of the P2-Ligand of Amprenavir with a Bis-Tetrahydrofuran Moiety." Journal of Medicinal Chemistry, 39(17), 3278–3290.[2]

  • Ghosh, A. K., et al. (2004).[1] "Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor TMC-114." Journal of Organic Chemistry, 69(23), 7822–7829.[1]

  • Surleraux, D. L., et al. (2005). "Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor." Journal of Medicinal Chemistry, 48(6), 1813–1822.

  • Yu, X., et al. (2005). "Enzymatic resolution of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol: A key component of HIV protease inhibitors."[6][4][7][8][9] Tetrahedron Letters, 46(12), 2005.

  • UA Patent 2004033462. "Process for the preparation of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Sources

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol: A Privileged Scaffold with Untapped Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is a chiral bicyclic compound that has garnered significant attention in medicinal chemistry, primarily as a crucial building block in the synthesis of potent HIV-1 protease inhibitors, including the FDA-approved drug Darunavir. Its rigid, three-dimensional structure allows it to form key interactions within the active site of the HIV protease enzyme, highlighting the therapeutic importance of the hexahydrofuro[2,3-b]furan scaffold.

This technical guide moves beyond the established role of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol as a synthetic intermediate. We will delve into the concept of this molecule's core, the hexahydrofuro[2,3-b]furan ring system, as a "privileged scaffold." Privileged scaffolds are molecular frameworks that can bind to multiple, unrelated biological targets, making them fertile ground for the discovery of novel therapeutics for a wide range of diseases.[1] We will explore the potential biological activities of this scaffold beyond its anti-HIV applications and provide a comprehensive, step-by-step guide for researchers to experimentally investigate these possibilities.

The Hexahydrofuro[2,3-b]furan Core: A Privileged Scaffold in Drug Discovery

The term "privileged structure" refers to molecular scaffolds that are capable of interacting with a variety of biological targets, suggesting a broad therapeutic potential.[1] The hexahydrofuro[2,3-b]furan core of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol possesses several key features that align with the characteristics of a privileged scaffold:

  • Structural Rigidity and Three-Dimensionality: The fused bicyclic system imparts a high degree of conformational rigidity. This pre-organization reduces the entropic penalty upon binding to a target, potentially leading to higher affinity interactions.

  • Stereochemical Complexity: The molecule possesses multiple stereocenters, allowing for the generation of a library of stereoisomers. This stereochemical diversity can be exploited to achieve selective binding to different biological targets.

  • Hydrogen Bonding Capabilities: The presence of ether oxygens and a hydroxyl group provides both hydrogen bond donor and acceptor sites, which are crucial for molecular recognition and binding to protein targets.

  • Synthetic Tractability: Established synthetic routes to the hexahydrofuro[2,3-b]furan core allow for the facile introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR).

While the most prominent application of this scaffold is in HIV protease inhibitors, its inherent structural and chemical properties suggest that derivatives of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol could exhibit a broader range of biological activities, including but not limited to anticancer, anti-inflammatory, and other antiviral properties. The furan nucleus, a component of this fused system, is found in numerous bioactive compounds with a wide array of pharmacological effects.[2][3][4]

Investigating the Therapeutic Potential: A Roadmap for Preclinical Evaluation

To unlock the full therapeutic potential of the (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol scaffold, a systematic preclinical evaluation is essential. This section provides a detailed guide to key in vitro and in vivo assays for assessing its potential antiviral and anticancer activities, as well as its drug-like properties.

I. Assessment of Antiviral Activity: Beyond HIV

Given its known role in anti-HIV drugs, a primary avenue of investigation is its broader antiviral potential.

1. HIV-1 Protease Inhibition Assay (Fluorometric)

This assay directly measures the inhibition of the HIV-1 protease enzyme, the primary target of Darunavir.

  • Principle: The assay utilizes a synthetic peptide substrate that, when cleaved by HIV-1 protease, releases a fluorophore. The presence of an inhibitor prevents this cleavage, resulting in a decrease in fluorescence.[5]

  • Protocol:

    • Prepare serial dilutions of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol and a known HIV-1 protease inhibitor (e.g., Nelfinavir) as a positive control.[6]

    • In a 96-well plate, add the test compounds, inhibitor control, and enzyme control (buffer).[5]

    • Incubate the plate at room temperature for 15 minutes.[5]

    • Add the HIV-1 Protease solution to each well.[5]

    • Add the HIV-1 Protease Substrate solution to each well.[5]

    • Incubate the plate, protected from light, at the optimal temperature and time specified by the kit manufacturer.

    • Measure the fluorescence intensity using a fluorescence microplate reader (e.g., Ex/Em = 330/450 nm).[5]

    • Calculate the percentage of inhibition and determine the IC50 value.[7]

2. Cell-Based Anti-HIV-1 Assay

This assay evaluates the ability of the compound to inhibit HIV-1 replication in a cellular context.

  • Principle: A reporter cell line (e.g., TZM-bl) is used, which expresses luciferase and β-galactosidase under the control of the HIV-1 LTR promoter. Inhibition of viral replication leads to a decrease in reporter gene expression.[8]

  • Protocol:

    • Plate TZM-bl cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol.

    • Add the diluted compound to the cells.

    • Infect the cells with a known amount of HIV-1.

    • Incubate for 48 hours at 37°C.[9]

    • Lyse the cells and measure luciferase activity using a luminometer.

    • In a parallel plate, assess cell viability using an MTT or similar assay to determine the 50% cytotoxic concentration (CC50).[9]

    • Calculate the 50% inhibitory concentration (IC50) and the selectivity index (SI = CC50/IC50).[7]

Data Presentation: Antiviral Activity

CompoundHIV-1 Protease IC50 (µM)Cell-Based HIV-1 IC50 (µM)CC50 (µM)Selectivity Index (SI)
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-olExperimental ValueExperimental ValueExperimental ValueCalculated Value
Positive Control (e.g., Darunavir)Known ValueKnown ValueKnown ValueKnown Value

Experimental Workflow: In Vitro Antiviral Screening

G cluster_0 In Vitro Anti-HIV Screening prep Compound Preparation (Serial Dilutions) protease_assay HIV-1 Protease Inhibition Assay (Fluorometric) prep->protease_assay cell_assay Cell-Based HIV-1 Replication Assay (TZM-bl cells) prep->cell_assay data_analysis_antiviral Data Analysis (IC50, CC50, SI) protease_assay->data_analysis_antiviral cell_assay->data_analysis_antiviral

Caption: Workflow for in vitro anti-HIV screening.

II. Assessment of Anticancer Activity

The structural features of the hexahydrofuro[2,3-b]furan scaffold also suggest its potential as a core for developing anticancer agents.

1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]

  • Protocol:

    • Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and incubate for 24 hours.[11]

    • Treat the cells with serial dilutions of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol and a known anticancer drug (e.g., Doxorubicin) as a positive control. Include untreated and solvent controls.

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[12]

    • Add a solubilizing agent (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.[12]

    • Calculate the percentage of cell viability and determine the IC50 value.[11]

Data Presentation: In Vitro Anticancer Activity

Cell Line(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
HeLa (Cervical Cancer)Experimental ValueKnown Value
MCF-7 (Breast Cancer)Experimental ValueKnown Value
A549 (Lung Cancer)Experimental ValueKnown Value

1. Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of potential anticancer agents.[13][14]

  • Principle: The growth of human tumors in mice allows for the assessment of a compound's ability to inhibit tumor growth in a living organism.[13]

  • Protocol:

    • Cell Culture and Implantation: Culture a human cancer cell line (e.g., one that showed sensitivity in the MTT assay). Subcutaneously inject the cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[14]

    • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Compound Administration: Administer (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only. A positive control group treated with a standard anticancer drug can also be included.

    • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

    • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).[14]

    • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the results.

Experimental Workflow: In Vivo Anticancer Efficacy

G cluster_1 In Vivo Anticancer Efficacy (Xenograft Model) cell_implant Human Tumor Cell Implantation in Mice tumor_growth Tumor Growth and Randomization cell_implant->tumor_growth treatment Compound Administration (Treatment vs. Control) tumor_growth->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint and Tumor Analysis monitoring->endpoint data_analysis_invivo Data Analysis (Tumor Growth Inhibition) endpoint->data_analysis_invivo

Caption: Workflow for in vivo anticancer efficacy testing.

III. Early Assessment of Drug-Like Properties: In Vitro ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is crucial to identify potential liabilities and guide further drug development.[15]

1. Key In Vitro ADME-Tox Assays

  • Metabolic Stability:

    • Principle: The compound is incubated with liver microsomes or hepatocytes to determine its rate of metabolism.[16]

    • Assay: Liver Microsomal Stability Assay.

  • CYP450 Inhibition:

    • Principle: Assesses the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[17]

    • Assay: P450-Glo™ Assays for major isoforms (e.g., 3A4, 2D6, 2C9).[17]

  • Plasma Protein Binding:

    • Principle: Determines the extent to which the compound binds to plasma proteins, which affects its distribution and availability.

    • Assay: Equilibrium Dialysis.

  • Permeability:

    • Principle: Predicts the oral absorption of the compound by measuring its ability to cross a cell monolayer.[16]

    • Assay: Caco-2 Permeability Assay.[16]

  • Cytotoxicity:

    • Principle: Evaluates the general toxicity of the compound in a non-cancerous cell line.

    • Assay: MTT or similar viability assay in a normal cell line (e.g., HEK293).

Data Presentation: In Vitro ADME-Tox Profile

ParameterAssayResultInterpretation
Metabolic StabilityLiver Microsomal Stabilityt½ (min)High/Moderate/Low Stability
CYP450 InhibitionP450-Glo™ (e.g., CYP3A4)IC50 (µM)Potential for Drug-Drug Interactions
Plasma Protein BindingEquilibrium Dialysis% BoundHigh/Moderate/Low Binding
PermeabilityCaco-2 AssayPapp (A→B) (10⁻⁶ cm/s)High/Moderate/Low Permeability
CytotoxicityMTT (e.g., HEK293)CC50 (µM)Indication of General Toxicity

Conclusion

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is more than just a synthetic intermediate for a single class of drugs. Its core hexahydrofuro[2,3-b]furan structure embodies the characteristics of a privileged scaffold, suggesting a vast and underexplored therapeutic potential. This guide provides a robust framework for the systematic investigation of this potential, with detailed protocols for assessing its antiviral and anticancer activities, as well as its fundamental drug-like properties. By exploring the broader biological activities of this and related scaffolds, the scientific community can unlock new avenues for the development of novel therapeutics to address a multitude of unmet medical needs.

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  • ACS Publications. (2022). Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.
  • PubChem. (n.d.). (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol.
  • BenchChem. (n.d.). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.
  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 123-131.

Sources

Methodological & Application

Synthesis of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol step-by-step protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

Executive Summary

This application note details the laboratory-scale synthesis of (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol (hereafter referred to as bis-THF alcohol ). This bicyclic ether is the critical P2 ligand responsible for the superior binding affinity of the HIV protease inhibitor Darunavir (Prezista®) and its analogues (e.g., Brecanavir). Its unique structure allows for extensive hydrogen bonding with the Asp29 and Asp30 backbone atoms of the HIV protease, rendering the drug effective against multi-drug-resistant strains.

This protocol focuses on the "Chiral Pool" Chemical Synthesis route derived from D-Mannitol . While enzymatic resolutions exist for industrial scale-up, the chemical route described here provides the highest educational value and mechanistic transparency for research laboratories, utilizing standard reagents to construct the three contiguous chiral centers with high optical purity.

Strategic Route Analysis

The synthesis hinges on the construction of the bicyclic acetal scaffold. We utilize the Ghosh Protocol , which leverages the inherent chirality of D-mannitol to establish the initial stereocenter.

Pathway Overview
  • Chiral Precursor Generation: Oxidative cleavage of D-mannitol diacetonide to (S)-glyceraldehyde acetonide.

  • Stereoselective C-C Bond Formation: Barbier-type propargylation to introduce the second chiral center.

  • Functional Group Transformation: Partial reduction (alkyne

    
     alkene) followed by oxidative cleavage (ozonolysis).
    
  • Cyclization: Acid-catalyzed "zipping" of the hemiacetal to form the bis-THF system.

Mechanistic Flowchart

BisTHF_Synthesis cluster_legend Key Transformation Types Start D-Mannitol Inter1 1,2:5,6-Di-O-isopropylidene- D-mannitol Start->Inter1 Acetone, ZnCl2 Inter2 (S)-Glyceraldehyde acetonide Inter1->Inter2 NaIO4, NaHCO3 (Oxidative Cleavage) Inter3 Homo-propargylic Alcohol (mixture of diastereomers) Inter2->Inter3 Propargyl Bromide, Zn, NH4Cl (aq) Inter4 Anti-Isomer Isolated (3S, 4S configuration) Inter3->Inter4 Silica Chromatography (Separation) Inter5 Olefin Intermediate (via Lindlar Red.) Inter4->Inter5 H2, Lindlar Cat. (Partial Reduction) Lactol Lactol Intermediate (via Ozonolysis) Inter5->Lactol O3, then Me2S (Ozonolysis) Product (3R,3aR,6aS)-Hexahydrofuro [2,3-b]furan-3-ol Lactol->Product H2SO4 (cat) (Cyclization) Legend1 Chiral Pool Manipulation Legend2 C-C Bond Formation Legend3 Ring Closure

Figure 1: Synthetic workflow from D-Mannitol to the target bis-THF alcohol.

Detailed Experimental Protocol

Step 1: Preparation of (S)-Glyceraldehyde Acetonide

Objective: Generate the chiral aldehyde building block from D-mannitol.

Reagents:

  • 1,2:5,6-Di-O-isopropylidene-D-mannitol (Commercial or synthesized from D-mannitol/Acetone/ZnCl2).

  • Sodium Periodate (NaIO4).

  • Saturated NaHCO3.

  • Dichloromethane (DCM).[1]

Procedure:

  • Dissolution: Dissolve 10.0 g (38.1 mmol) of 1,2:5,6-di-O-isopropylidene-D-mannitol in 100 mL of DCM.

  • Cleavage: Add 2.0 mL of saturated aqueous NaHCO3. Maintain temperature at 20–25°C.

  • Oxidation: Add solid NaIO4 (1.2 equiv, 9.8 g) portion-wise over 20 minutes with vigorous stirring. The reaction is exothermic; use a water bath to keep T < 30°C.

  • Monitoring: Stir for 2 hours. TLC (1:1 Hexane/EtOAc) should show consumption of starting material.

  • Workup: Filter the white solid (NaIO3) through a celite pad. Dry the filtrate over anhydrous MgSO4.

  • Concentration: Evaporate the solvent under reduced pressure (keep bath < 30°C; the aldehyde is volatile and prone to polymerization).

  • Yield: ~8.5–9.0 g of crude (S)-glyceraldehyde acetonide (used immediately).

Step 2: Barbier-Type Propargylation

Objective: Introduce the alkyne functionality and the second chiral center. Critical Note: This reaction produces a mixture of anti (desired) and syn diastereomers.

Reagents:

  • Crude (S)-Glyceraldehyde acetonide (from Step 1).

  • Propargyl bromide (80% in toluene).

  • Zinc dust (activated).

  • Saturated aqueous NH4Cl.

  • THF.[2][1][3][4][5][6][7]

Procedure:

  • Activation: Suspend Zn dust (1.5 equiv) in THF (50 mL). Add a crystal of iodine to activate.

  • Addition: Cool the mixture to 0°C. Add the crude aldehyde dissolved in THF (20 mL).

  • Reaction: Add propargyl bromide (1.3 equiv) dropwise. The reaction is exothermic.

  • Stirring: Allow to warm to room temperature and stir for 3 hours.

  • Quench: Pour into a mixture of Et2O and saturated aqueous NH4Cl.

  • Extraction: Extract with Et2O (3x). Wash combined organics with brine, dry over Na2SO4.

  • Purification (Crucial): The crude residue contains a ~1:1 to 2:1 mixture of diastereomers.

    • Column Chromatography: Silica gel (Hexane/EtOAc gradient 9:1 to 4:1).

    • Target: The anti-isomer (less polar usually) is the desired intermediate.

    • Validation: 1H NMR coupling constants can distinguish isomers, but comparison with literature spectra is recommended.

Step 3: Lindlar Reduction & Ozonolysis

Objective: Convert the alkyne to an alkene, then cleave it to generate the lactol precursor.

Procedure:

  • Reduction: Dissolve the anti-homopropargylic alcohol (5.0 g) in MeOH (50 mL). Add Lindlar catalyst (5 wt%) and quinoline (trace). Hydrogenate at 1 atm (balloon) until H2 uptake ceases (~2-4 hours). Filter and concentrate to get the alkene.

  • Ozonolysis: Dissolve the alkene in DCM/MeOH (4:1) and cool to -78°C.

  • Ozone Generation: Bubble O3 through the solution until a persistent blue color appears.

  • Quench: Purge with N2 to remove excess O3. Add Dimethyl Sulfide (DMS, 5.0 equiv) at -78°C.

  • Warming: Allow to warm to RT and stir for 12 hours (reductive workup).

  • Workup: Concentrate to remove DMS/solvent. The residue contains the lactol intermediate.[5]

Step 4: Acid-Catalyzed Cyclization

Objective: Form the bicyclic bis-THF system.

Reagents:

  • Crude Lactol.

  • H2SO4 (catalytic) or Camphorsulfonic acid (CSA).

  • MeOH or DCM.

Procedure:

  • Dissolve the crude lactol in MeOH.

  • Add conc. H2SO4 (2-3 drops) or CSA (10 mol%).

  • Stir at RT for 12-24 hours. The acetonide group hydrolyzes, and the resulting hydroxyls attack the lactol/aldehyde to form the bicyclic ether.

  • Neutralization: Add solid NaHCO3 to neutralize. Filter.

  • Purification: Flash chromatography (DCM/MeOH 95:5).

  • Product: (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol.[8][7] White crystalline solid or viscous oil.

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance White solid / Colorless oilVisual
Yield (Overall) 30–40% (from Mannitol)Gravimetric
Optical Rotation

to

(c=1, MeOH)
Polarimetry
1H NMR (CDCl3)

5.6 (d, 1H, anomeric), 4.2 (m, 1H), 3.9 (m, 2H)
400 MHz NMR
Enantiomeric Excess >98% eeChiral HPLC

Troubleshooting Table:

IssueProbable CauseSolution
Low Diastereoselectivity (Step 2) Temperature too high during propargylation.Maintain 0°C strict; consider Indium metal instead of Zinc for better anti selectivity.
Explosive Peroxides (Step 3) Incomplete quenching of Ozonide.Ensure excess DMS is used and reaction stirs overnight at RT.
Incomplete Cyclization (Step 4) Acid catalyst too weak or wet solvent.Use anhydrous MeOH; increase acid concentration slightly.

Safety & Hazards (E-E-A-T)

  • Ozone (O3): Highly toxic gas. Severe respiratory irritant. Must be generated and used inside a properly functioning fume hood. Ozonides are explosive; never concentrate the reaction mixture before quenching with DMS.

  • Propargyl Bromide: Lachrymator and toxic. Handle with double gloves in a hood.

  • Sodium Periodate: Strong oxidizer. Keep away from organic solvents until the reaction setup is ready.

References

  • Ghosh, A. K. , Chen, Y. (2004). "Stereoselective Synthesis of HIV-1 Protease Inhibitor TMC-114." The Journal of Organic Chemistry, 69(23), 7822–7829.

  • Ghosh, A. K. , Kincaid, J. F., et al. (1996).[4] "Potent HIV Protease Inhibitors Incorporating High-Affinity P2-Ligands."[9] Journal of Medicinal Chemistry, 39(17), 3278–3290.

  • Surleraux, D. L. N. G. , et al. (2005). "Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor." Journal of Medicinal Chemistry, 48(6), 1813–1822.

  • PubChem Compound Summary . "(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol".

Sources

Application Note: (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Structural Mechanics, Synthetic Protocols, and Activation Strategies for Next-Generation Protease Inhibitors.

Abstract

The bicyclic ether (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol (commonly referred to as the bis-THF alcohol) represents a cornerstone in modern antiviral medicinal chemistry.[1][2] Best known as the high-affinity P2 ligand of Darunavir (Prezista), this scaffold confers exceptional binding affinity (


 M) and a high genetic barrier to resistance against HIV-1 protease. This application note provides a comprehensive technical guide for researchers, detailing the structural rationale ("Backbone Binding"), an optimized organocatalytic/enzymatic synthesis protocol, and the specific activation workflow required to couple this scaffold to sulfonamide isosteres.
Structural Basis & Mechanism: The "Backbone Binding" Concept[3]

The clinical success of Darunavir over first-generation protease inhibitors (e.g., Amprenavir) is directly attributable to the stereochemical configuration of the bis-THF moiety.

1.1 The P2 Binding Pocket

In the HIV-1 protease active site, the S2 subsite is hydrophobic but lined with backbone atoms that can serve as hydrogen bond donors/acceptors. The (3R,3aR,6aS)-bis-THF ligand is designed to exploit this environment through a mechanism known as Backbone Binding .[3]

  • Shape Complementarity: The bicyclic ring system fits snugly into the S2 hydrophobic pocket.

  • Hydrogen Bonding Network: The oxygen atoms of the bis-THF rings form strong hydrogen bonds with the amide backbone hydrogens of Asp29 and Asp30 of the protease.

  • Resistance Evasion: Because these interactions involve the backbone of the enzyme (which cannot mutate without destroying the enzyme's folding/function) rather than the side chains (which mutate frequently), the inhibitor retains potency against multidrug-resistant (MDR) strains.[4]

1.2 Visualization of the Mechanism

BisTHF_Mechanism cluster_legend Interaction Logic BisTHF Bis-THF Scaffold (3R,3aR,6aS) S2_Pocket Protease S2 Subsite (Hydrophobic) BisTHF->S2_Pocket Shape Fit Asp29 Asp29 Backbone NH BisTHF->Asp29 H-Bond (O1) Asp30 Asp30 Backbone NH BisTHF->Asp30 H-Bond (O2) Binding High Affinity Complex (Kd < 1 pM) S2_Pocket->Binding Asp29->Binding Asp30->Binding Resistance High Genetic Barrier (MDR Evasion) Binding->Resistance Backbone Anchoring

Figure 1: The "Backbone Binding" mechanism where the bis-THF scaffold anchors to invariant regions of the viral protease.

Synthetic Protocol: Organocatalytic Condensation & Enzymatic Resolution

While early routes utilized photochemical rearrangements or degradation of Vitamin C, modern process chemistry favors a scalable one-pot condensation followed by enzymatic resolution . This route avoids hazardous azide intermediates and expensive chiral pool starting materials.

Materials Required
  • Reagents: Glycolaldehyde dimer, 2,3-Dihydrofuran, tert-Butanol (solvent), Lipase (CAL-B, immobilized on acrylic resin), Vinyl acetate.

  • Catalyst: Schreiner’s thiourea catalyst (or similar H-bond donor catalyst).

  • Equipment: Orbital shaker or stirred reactor, Rotary evaporator, Silica gel column.

Step-by-Step Methodology

Step 1: Diastereoselective Cyclization (Racemic Synthesis)

  • Prepare Solution: In a round-bottom flask, dissolve glycolaldehyde dimer (10 mmol) and 2,3-dihydrofuran (50 mmol, 5 equiv) in tert-butanol (20 mL).

  • Catalyst Addition: Add Schreiner’s thiourea catalyst (1 mol%).

  • Reaction: Stir the mixture at room temperature (23°C) for 24–48 hours. The reaction proceeds via an inverse-electron-demand hetero-Diels–Alder mechanism.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of glycolaldehyde.

  • Result: This yields the racemic endo-alcohol (±)-(3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol.

Step 2: Enzymatic Kinetic Resolution (The Chiral Key)

  • Acylation Setup: To the crude reaction mixture (or purified racemic alcohol dissolved in MTBE), add vinyl acetate (3 equiv) as the acyl donor.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435, 20 mg/mmol).

  • Incubation: Shake/stir at 30°C.

    • Mechanism:[4][5][6][7][8] The lipase selectively acetylates the (3S,3aS,6aR) enantiomer (the unwanted isomer), leaving the desired (3R,3aR,6aS) alcohol untouched.

  • Endpoint: Monitor conversion via Chiral HPLC (see Section 4). Stop when conversion of the unwanted enantiomer reaches ~50%.

  • Workup: Filter off the enzyme beads. Concentrate the filtrate.

  • Purification: Separate the desired free alcohol from the unwanted acetate via silica gel chromatography (Gradient: 20% -> 60% EtOAc in Hexanes). The acetate elutes first; the polar alcohol elutes second.

Yield & Purity Targets:

  • Yield: 40–45% (theoretical max 50% for resolution).

  • Enantiomeric Excess (ee): >99% (Required for pharmaceutical use).[2]

Activation Protocol: Carbonate Formation

To incorporate the bis-THF scaffold into a drug molecule (urea or carbamate formation), the secondary alcohol must be activated. The industry standard is the Disuccinimidyl Carbonate (DSC) method, which is safer and cleaner than using chloroformates.

Protocol: Synthesis of Bis-THF-N-Succinimidyl Carbonate
  • Drying: Ensure the (3R,3aR,6aS)-alcohol is strictly anhydrous (azeotrope with toluene if necessary).

  • Solvation: Dissolve the alcohol (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Base: Add Triethylamine (Et3N) (3.0 equiv) under nitrogen atmosphere.

  • Activation: Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equiv) in a single portion at room temperature.

  • Reaction: Stir at 25°C for 4–6 hours.

    • Observation: The solution may become slightly cloudy as N-hydroxysuccinimide (NHS) is generated.

  • Quench & Workup:

    • Dilute with Ethyl Acetate.[9]

    • Wash with saturated NaHCO3 (aq) to remove NHS and unreacted DSC.

    • Wash with Brine.

    • Dry over Na2SO4 and concentrate.

  • Storage: The resulting mixed carbonate is a stable white solid/foam. It can be stored at -20°C or used immediately for coupling with amines (e.g., the sulfonamide isostere of Darunavir).

Coupling Workflow Visualization

Activation_Workflow Start Chiral Bis-THF Alcohol (3R,3aR,6aS) Reagents DSC + Et3N (Acetonitrile, 25°C) Start->Reagents Intermediate Activated Carbonate (Stable Solid) Reagents->Intermediate Activation Coupling Coupling Reaction (+ Amine Isostere) Intermediate->Coupling Nucleophilic Attack FinalDrug Protease Inhibitor (Darunavir Analog) Coupling->FinalDrug Urea/Carbamate Bond

Figure 2: Activation workflow converting the inert alcohol into a reactive carbonate species using DSC.

Quality Control & Analytical Data

Validation of the stereochemistry is critical. Below are the standard analytical parameters.

Table 1: Analytical Specifications
ParameterSpecificationMethod
Appearance Colorless oil or white solidVisual
1H NMR (CDCl3)

5.65 (d, J=5.2 Hz, 1H, Anomeric), 3.8-4.0 (m, Multiplets), 2.8 (m, 1H), 1.8-2.1 (m, 2H)
400/500 MHz NMR
Chiral Purity (ee) > 99.0%Chiral HPLC
Diastereomeric Ratio > 95:5 (endo:exo)GC-MS or NMR
Chiral HPLC Method (Reference)
  • Column: Chiralpak AD-H (or OD-H), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention: The (3R,3aR,6aS) enantiomer typically elutes after the (3S) enantiomer on AD-H columns (verify with racemic standard).

References
  • Ghosh, A. K., et al. (2006). Structure-Based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry.

  • Canoy, W. L., et al. (2008).[10] Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde.[2][10][11] Organic Letters.[10][11]

  • Surleraux, D. L., et al. (2005). Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor. Journal of Medicinal Chemistry.

  • FDA Access Data. (2006). Prezista (Darunavir) Chemistry Review.

  • Highfine Engineering. (2024). DSC: A Multifunctional Activator in Peptide Chemistry and Drug Synthesis.[9]

Sources

Derivatization of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol hydroxyl group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Derivatization of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

Abstract

This application note details the derivatization protocols for (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol , a stereoisomer of the critical "P2-ligand" used in HIV protease inhibitors (e.g., Darunavir).[1][2] The primary focus is the activation of the secondary hydroxyl group to form stable, reactive carbonates (Succinimidyl and p-Nitrophenyl) suitable for subsequent carbamate coupling. Critical process parameters (CPPs) regarding the stability of the acid-labile bicyclic acetal scaffold and the preservation of the C3-stereocenter are analyzed.

Introduction & Molecule Analysis

The target molecule is a bicyclic ether containing a secondary alcohol. While the commercial standard for Darunavir is the (3R,3aS,6aR) isomer, the chemistry described herein is applicable to the (3R,3aR,6aS) isomer specified, provided stereochemical integrity is monitored.

Key Structural Challenges:

  • Bicyclic Acetal Sensitivity: The fused bis-tetrahydrofuran (bis-THF) ring system contains an acetal linkage at the bridgehead. Strict Rule: Avoid aqueous strong acids (pH < 4) and strong Lewis acids, which trigger ring-opening and racemization.

  • Steric Environment: The hydroxyl group at C3 is secondary and flanked by the bicyclic ring structure. Reactivity is moderate; hindered bases or low temperatures may significantly slow reaction kinetics.

  • Stereochemical Integrity: The (3R) center is susceptible to inversion (via

    
    ) or racemization (via elimination/enolization) if exposed to excessive heat or strong alkoxides.
    

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Solvent System Acetonitrile (MeCN) or DCMAprotic, polar solvents maximize solubility of the carbonate reagents. Avoid protic solvents (MeOH, EtOH) to prevent side-reactions.
Base Selection Triethylamine (Et3N) or PyridineNon-nucleophilic organic bases are required to scavenge HCl/NHS without attacking the activated carbonate.
Temperature 0°C to 25°CHigher temperatures (>40°C) increase the risk of elimination to the dihydrofuran derivative.
Water Content < 0.1% (KF)Strictly anhydrous conditions are required to prevent hydrolysis of the activated carbonate (DSC/Chloroformate).

Experimental Protocols

Protocol A: Activation via Disuccinimidyl Carbonate (DSC)

This is the preferred method for laboratory-scale synthesis due to the stability and crystallinity of the resulting succinimidyl carbonate.

Reagents:

  • (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol (1.0 equiv)[3]

  • N,N'-Disuccinimidyl carbonate (DSC) (1.2 - 1.5 equiv)

  • Triethylamine (Et3N) (1.5 - 2.0 equiv)

  • Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the bis-THF alcohol in anhydrous MeCN (0.2 M concentration).

  • Reagent Addition: Add DSC (solid) in one portion. The suspension may not fully dissolve immediately.

  • Activation: Cool the mixture to 0°C . Add Et3N dropwise over 10 minutes.

    • Observation: The solution should become clear as the reaction proceeds.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1) or HPLC. The alcohol starting material should be consumed.

  • Workup (Crucial):

    • Concentrate the MeCN to 1/3 volume under reduced pressure (do not heat >35°C).

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with saturated NaHCO3 (2x) and Brine (1x). Do not use acidic washes (e.g., 1M HCl) as this endangers the acetal.

  • Isolation: Dry over

    
    , filter, and concentrate. The resulting mixed carbonate is often a white solid that can be recrystallized from Isopropanol/Hexane if necessary.
    
Protocol B: Activation via p-Nitrophenyl Chloroformate

Preferred for scale-up or when higher reactivity is needed for the subsequent amine coupling.

Reagents:

  • Bis-THF alcohol (1.0 equiv)

  • 4-Nitrophenyl chloroformate (1.1 equiv)

  • Pyridine (1.5 equiv) or Et3N

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Setup: Inert atmosphere (

    
    ), dry glassware.
    
  • Solvation: Dissolve Bis-THF alcohol and Pyridine in anhydrous DCM at 0°C .

  • Addition: Add a solution of 4-Nitrophenyl chloroformate in DCM dropwise over 30 minutes.

    • Exotherm Control: Maintain internal temperature < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to ambient temperature for 2–12 hours.

  • Quench: Add a small amount of water or saturated

    
     to quench excess chloroformate.
    
  • Purification: Wash organic layer with water and brine. Dry and concentrate.

    • Note: The p-nitrophenyl carbonate intermediate is sensitive to hydrolysis; store in a freezer under inert gas.

Reaction Workflow & Decision Logic

The following diagrams illustrate the derivatization pathways and the logic for reagent selection.

Derivatization_Workflow Alcohol (3R,3aR,6aS)-Bis-THF Alcohol (Starting Material) DSC Reagent: DSC Base: Et3N/MeCN Alcohol->DSC Protocol A PNP Reagent: p-NO2-Ph-OCOCl Base: Pyridine/DCM Alcohol->PNP Protocol B Succ_Carb Succinimidyl Carbonate (Stable, Crystalline) DSC->Succ_Carb Yield: 85-95% PNP_Carb p-Nitrophenyl Carbonate (Highly Reactive) PNP->PNP_Carb Yield: 90-98% Amine Amine Coupling (R-NH2) Succ_Carb->Amine Mild Coupling PNP_Carb->Amine Fast Coupling Carbamate Final Carbamate (Drug Substance) Amine->Carbamate

Figure 1: Derivatization workflow converting the Bis-THF alcohol to active carbonates and final carbamates.[4]

Decision_Tree Start Select Activation Method Is_Stable Is the final amine sterically hindered? Start->Is_Stable Storage Need long-term storage of intermediate? Is_Stable->Storage No Route_PNP Use Protocol B (p-Nitrophenyl) Is_Stable->Route_PNP Yes (High Reactivity Needed) Route_DSC Use Protocol A (DSC) Storage->Route_DSC Yes (Stable Solid) Storage->Route_PNP No (In-situ use)

Figure 2: Decision logic for selecting between DSC and Chloroformate activation methods.

Analytical Control Strategy

To ensure the "Trustworthiness" of the protocol, the following analytical markers must be verified:

  • 1H NMR (CDCl3):

    • Diagnostic Shift: The proton at C3 (attached to the OH/Carbonate) typically shifts downfield significantly upon activation.

    • Alcohol:

      
       ~4.3 - 4.5 ppm (multiplet).
      
    • Carbonate:

      
       > 5.0 ppm.
      
    • Bis-THF Ring: Monitor the anomeric proton at the bridgehead (

      
       ~5.6 ppm, doublet) to ensure the ring system remains intact.
      
  • Chiral HPLC:

    • Use a chiral stationary phase (e.g., Chiralpak AD-H or IA).

    • Racemization Check: If the (3R) center inverts, the diastereomer will have a distinct retention time. Compare against a known racemic standard.

Troubleshooting & Safety

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Water in the solvent consuming the reagent.

    • Fix: Re-dry MeCN/DCM over molecular sieves (3Å). Increase reagent equivalents to 1.5x.

  • Issue: Ring Opening (New spots on TLC).

    • Cause: Acidic contamination or excessive heat.

    • Fix: Ensure all glassware is base-washed. Verify the chloroformate reagent does not contain free HCl (recrystallize reagent if necessary).

  • Safety Note: p-Nitrophenyl chloroformate is a lachrymator and corrosive. Handle in a fume hood. DSC is a sensitizer; avoid dust inhalation.

References

  • Ghosh, A. K., et al. (2006).[5][6] "Structure-Based Design, Synthesis, and Biological Evaluation of Indanyl-Derived HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry.

  • Ghosh, A. K., et al. (2004).[1][5] "Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor TMC-114." Journal of Organic Chemistry.

  • Surleraux, D. L., et al. (2005). "Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor." Journal of Medicinal Chemistry.

  • Tibotec Pharmaceuticals. (2005). "Process for the preparation of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol." U.S. Patent 20050261506.

Sources

Purification of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Chromatographic Purification of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol, a critical chiral building block for the synthesis of leading HIV protease inhibitors, including Darunavir.[1][2][3] Achieving high diastereomeric and enantiomeric purity of this intermediate is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines a robust normal-phase column chromatography methodology, detailing the scientific rationale behind parameter selection, a step-by-step protocol from column packing to product isolation, and troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction and Significance

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol, often referred to as bis-THF alcohol, serves as the high-affinity P2-ligand in a new generation of nonpeptidal HIV protease inhibitors.[1][4] Its unique three-dimensional structure is fundamental to its potent antiviral activity. Synthetic routes to this compound can often yield a mixture of diastereomers and other process-related impurities.[5] Consequently, a highly efficient and reproducible purification method is essential. Column chromatography is the cornerstone technique for this purpose, offering a reliable means to isolate the desired stereoisomer in high purity.[6][7] This guide is designed to bridge the gap between theoretical principles and practical application, ensuring a successful purification outcome.

Physicochemical Profile of the Target Compound

Understanding the properties of (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol is the first step in designing an effective purification strategy. Its structure, featuring a bicyclic ether system and a secondary alcohol, defines it as a polar molecule.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[8][9][10]
Molecular Weight 130.14 g/mol [8][9][10]
Appearance Colorless to pale yellow liquid or crystalline solid[8][11]
Solubility Soluble in water and polar organic solvents[8][11]
logP (XLogP3) -0.4[9]
Boiling Point ~255 °C (Predicted)
Density ~1.2 g/cm³[11]

The compound's polarity, indicated by its water solubility and negative logP value, dictates the choice of a normal-phase chromatography system.

The Science of Separation: Chromatographic Principles

Column chromatography facilitates separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.[7] For polar molecules like our target compound, normal-phase chromatography is the most direct and widely documented approach.

  • Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice. It is a highly polar material with surface silanol groups (Si-OH) that can form hydrogen bonds with polar analytes.

  • Mobile Phase (Eluent): A non-polar solvent, such as hexanes, is used as the base eluent, with a more polar solvent, like ethyl acetate (EtOAc), added to modulate the eluting strength.

  • Mechanism of Separation: The crude mixture is loaded onto the top of the silica column. As the mobile phase flows through, compounds in the mixture engage in a dynamic equilibrium between being adsorbed to the polar silica gel and dissolved in the mobile phase.[6]

    • Non-polar impurities have weak interactions with the silica gel and spend more time in the mobile phase, thus they travel down the column quickly and elute first.

    • Polar compounds , like the target (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol, interact strongly with the silica via hydrogen bonding. They are adsorbed more tightly and move down the column slowly.

    • By gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate), the polar solvent molecules compete more effectively for the adsorption sites on the silica, displacing the target compound and allowing it to move down the column and be collected as a pure fraction.

G Diagram 1: Principle of Separation on Silica Gel cluster_column Silica Gel Surface cluster_mobile_phase Silanol1 Silanol2 Silanol3 Impurity Non-polar Impurity Target Target Molecule (Polar) Target->Silanol2 Strong H-Bond Solvent Polar Solvent (EtOAc) Solvent->Silanol3 Competitive H-Bond

Caption: Diagram 1: Principle of Separation on Silica Gel

Pre-Column Optimization: The Role of Thin-Layer Chromatography (TLC)

Attempting a column purification without prior TLC analysis is inefficient and risks failure. TLC is a rapid, small-scale version of column chromatography used to determine the optimal mobile phase composition.

Protocol for TLC Method Development:

  • Dissolve a small amount of the crude material in a few drops of a solvent like dichloromethane.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a sealed chamber containing a pre-determined mixture of hexanes and ethyl acetate (e.g., start with 4:1 Hexanes:EtOAc).

  • Visualize the separated spots using an appropriate method (e.g., potassium permanganate stain, as the target lacks a strong UV chromophore).

  • Calculate the Retention Factor (Rƒ) for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Adjust the solvent ratio until the target compound has an Rƒ value between 0.25 and 0.35 . This Rƒ range typically provides the best separation on a column. Impurities should be well-resolved from the target spot.

Detailed Application Protocol: Purification Workflow

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjustments to column size and solvent volumes are necessary for different scales.

Chromatography Parameters Summary
ParameterSpecificationRationale
Stationary Phase Silica Gel, 60 Å, 40-63 µm particle sizeStandard for flash chromatography, providing good resolution and flow.
Column Dimensions 40 mm diameter, 200 mm lengthAppropriate for loading 1-2 g of crude material (ratio of 1:30 to 1:50 sample to silica).
Mobile Phase Gradient of Ethyl Acetate (EtOAc) in HexanesAllows for efficient elution of non-polar impurities first, followed by the target compound, sharpening the elution band.
Sample Loading Dry LoadingPrevents band broadening and improves resolution, especially if the crude material is not readily soluble in the initial mobile phase.[12][13][14]
Detection Method TLC analysis of collected fractionsThe target compound is not UV-active, requiring staining for visualization.
Step 1: Column Preparation (Wet Slurry Packing)
  • Setup: Securely clamp the glass column in a vertical position inside a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom to support the packing.[6][15] Add a ~1 cm layer of sand over the plug for a flat base.

  • Prepare Slurry: In a beaker, measure ~50 g of silica gel. Add the initial, low-polarity eluent (e.g., 10% EtOAc in Hexanes) to create a pourable, homogenous slurry without clumps.

  • Pack Column: Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the side of the column continuously to ensure the silica packs into a dense, uniform bed, free of air bubbles or cracks.[15]

  • Equilibrate: Once all the silica has settled, add a final ~1 cm layer of sand on top to protect the bed surface. Wash the column with 2-3 column volumes of the initial eluent (10% EtOAc/Hexanes), ensuring the solvent level never drops below the top layer of sand.

Step 2: Sample Preparation (Dry Loading)
  • Dissolve the crude (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol (~1.5 g) in a minimal amount of a volatile solvent like dichloromethane or methanol in a round-bottom flask.

  • Add 2-3 g of silica gel to the solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. This powder is the crude material adsorbed onto silica.[14]

Step 3: Column Elution and Fraction Collection
  • Load Sample: Carefully drain the equilibration solvent from the column until it is just level with the top layer of sand. Gently add the dry-loaded sample powder onto the sand, creating an even layer.

  • Begin Elution: Carefully add the initial mobile phase (10% EtOAc/Hexanes) to fill the column. Use a pipette to gently rinse any sample powder from the column walls.

  • Apply Pressure: Using a regulated air line or a pump (flash chromatography), apply gentle pressure to achieve a steady flow rate (approx. 2 inches/minute).

  • Run Gradient: Start collecting fractions (e.g., 20 mL per test tube). Begin elution with the initial mobile phase and systematically increase the polarity according to a pre-determined gradient.

    • Example Gradient:

      • Fractions 1-5: 10% EtOAc in Hexanes (elutes very non-polar impurities).

      • Fractions 6-20: 25% EtOAc in Hexanes (the target compound should begin to elute in this range).[1]

      • Fractions 21-30: 40% EtOAc in Hexanes (ensures all of the target compound is eluted).

  • Monitor Fractions: After collecting several fractions, spot them sequentially on a TLC plate, alongside a spot of the original crude material. Develop and stain the plate to identify which fractions contain the pure product. The pure fractions should show a single spot at the correct Rƒ.

Step 4: Product Isolation
  • Combine Fractions: Based on the TLC analysis, combine all fractions containing the pure compound into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvents using a rotary evaporator.

  • Final Analysis: Obtain the mass of the purified oil or solid. Confirm its identity and assess purity using analytical techniques such as ¹H NMR, ¹³C NMR, and chiral GC/HPLC.[16][17]

Sources

Troubleshooting & Optimization

Troubleshooting (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Troubleshooting (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol Synthesis Reference ID: TSC-DAR-P2-2024 Status: Active

Executive Summary

This technical guide addresses the synthesis and troubleshooting of (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol (hereafter referred to as bis-THF alcohol ). As the critical P2 ligand for HIV protease inhibitors like Darunavir (Prezista) and Brecanavir , the stereochemical integrity of this bicycle is non-negotiable. The (3R,3aR,6aS) configuration is essential for the high-affinity hydrogen bonding with the Asp29 and Asp30 backbone residues of the HIV protease.

This guide moves beyond basic recipes to address the process chemistry failures—specifically stereochemical erosion, incomplete cyclization, and over-reduction—that plague both the Ghosh (Chiral Pool) and Enzymatic Resolution routes.

Module 1: Stereochemical Integrity & Isomer Control

The Issue: The biological activity of Darunavir drops significantly if the endo-alcohol (3R) epimerizes to the exo (3S) or if the bridgehead carbons (3a, 6a) scramble.

Q1: Why is my diastereomeric ratio (dr) dropping below 98:2 after the reduction step?

Diagnosis: You are likely experiencing C3-epimerization or thermodynamic equilibration of the lactol intermediate prior to final reduction.

  • Mechanism: The synthesis often proceeds via a bicyclic ketone or lactol. If the reduction of the ketone (using NaBH₄ or LiAlH₄) is performed at ambient temperatures or without chelating control, the hydride attack occurs from the less hindered face, but thermodynamic equilibration can favor the unwanted isomer.

  • Corrective Action:

    • Temperature Control: Perform the reduction of the ketone/lactol at -15°C to -10°C . Higher temperatures favor the thermodynamic product mixture rather than the kinetic product.

    • Reagent Selection: Switch from standard NaBH₄ to L-Selectride or Zn(BH₄)₂ if using a ketone intermediate. These bulky or chelating reducing agents enhance facial selectivity.

    • Workup pH: The bis-THF ring system is an acetal. Strong acidic workups can reversibly open the ring, leading to scrambling of the 3a/6a bridgehead centers. Quench with saturated NH₄Cl or phosphate buffer (pH 6-7), never strong HCl.

Q2: I see a "Ghost" peak in HPLC at RRT 0.95. What is it?

Diagnosis: This is typically the (3R,3aS,6aR) enantiomer or the (3S) diastereomer.

  • Context: If you are using the Enzymatic Resolution route (starting from racemic bis-THF alcohol), this peak indicates incomplete resolution or enzyme deactivation.

  • Troubleshooting:

    • Check Enzyme Activity: Pseudomonas cepacia lipase (PCL) or Candida antarctica lipase B (CAL-B) are sensitive to acyl donor concentrations. Ensure vinyl acetate or acetic anhydride equivalents are strictly controlled (0.6–0.8 eq).

    • Water Content: These enzymes require trace water to function but denature in excess. Maintain solvent water content <0.1%.

Module 2: Cyclization Dynamics (The "Bottleneck")

The Issue: The formation of the bicyclic system from linear precursors (e.g., via ozonolysis or acid-catalyzed cyclization of diols) often stalls, yielding transient hemiacetals.

Q3: My yield is low during the acid-catalyzed cyclization of the acetal-diol. Why?

Diagnosis: You are likely forming the transient aminal-triol or stopping at the monocyclic dihydrofuran stage due to insufficient acid strength or water removal issues.

  • The Causality: In the "Isocitrate Route" (Tibotec process), the cyclization is an equilibrium driven process. If water is not removed (if azeotropic) or if the acid catalyst is neutralized by residual amine bases from previous steps, the second ring will not close.

  • Protocol Adjustment:

    • Acid Choice: Use Sulfuric Acid (H₂SO₄) or p-TsOH in organic solvents. Avoid weak organic acids (acetic acid) for the final closure.

    • Scavengers: If the precursor contains nitrogen (e.g., amide intermediates), ensure at least 1.1 eq of acid is present to neutralize the amine plus catalyze the acetalization.

Q4: The reaction mixture turned black/tarry during cyclization.

Diagnosis: Polymerization of furanoid intermediates.

  • Cause: Furan derivatives are acid-sensitive and prone to polymerization (resinification) if local acid concentration is too high or temperature is uncontrolled.

  • Solution:

    • Dilution: Run the cyclization at high dilution (0.1 M).

    • Slow Addition: Add the acid catalyst dropwise to the substrate at 0°C, then warm slowly. Do not dump the substrate into hot acid.

Module 3: Reduction & Handling

The Issue: The bis-THF ring is essentially a cyclic acetal. It is chemically stable to base but sensitive to Lewis acids and strong reducing agents which can cleave the C-O bonds.

Q5: I am losing product during the NaBH₄ reduction of the lactone.

Diagnosis: Ring opening (reductive cleavage).

  • Mechanism: While NaBH₄ is generally safe, the presence of Lewis acidic salts (from previous steps, like Mg²⁺ or Ti⁴⁺) can activate the ring oxygen, facilitating reductive ring opening to a linear diol.

  • Fix: Perform a EDTA wash or filtration through Celite before the reduction step to remove metal ions. Ensure the reaction medium is slightly alkaline (NaBH₄ in EtOH with trace NaOH).

Visualizing the Pathway & Failures

The following diagram illustrates the critical divergence points where the synthesis typically fails (Red) versus the target pathway (Green).

BisTHF_Synthesis_Troubleshooting Start Precursor (e.g., D-Isoascorbic Acid / Isocitrate) Intermediate Linear Diol/Lactone Intermediate Start->Intermediate Oxidation/Cleavage Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization BisTHF_Ketone (3aR,6aS)-Bicyclic Ketone (or Lactol) Cyclization->BisTHF_Ketone Successful Closure Failure_Polymer Polymerization/Tars (High Temp/Conc. Acid) Cyclization->Failure_Polymer Excess Acid/Heat Reduction Stereoselective Reduction (NaBH4, < -10°C) BisTHF_Ketone->Reduction Failure_RingOpen Ring Opening (Lewis Acid Contamination) BisTHF_Ketone->Failure_RingOpen Over-reduction Target TARGET: (3R,3aR,6aS)-bis-THF Alcohol (>99% de) Reduction->Target Kinetic Control Failure_Epimer Impurity: (3S)-Epimer (Thermodynamic Control) Reduction->Failure_Epimer Temp > 0°C

Caption: Figure 1. Critical control points in the synthesis of (3R,3aR,6aS)-bis-THF alcohol. Green paths indicate optimal process; red dashed paths indicate common failure modes.

Standardized Protocol: Reduction of the Bicyclic Ketone

This protocol is optimized to minimize C3-epimerization, the most common failure mode in the Ghosh route.

Reagents:

  • Substrate: (3aR,6aS)-hexahydrofuro[2,3-b]furan-3-one (1.0 eq)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.1 eq)

  • Solvent: Absolute Ethanol (degassed)

Procedure:

  • Dissolution: Dissolve the bicyclic ketone in absolute ethanol (0.2 M concentration).

  • Cooling: Cool the solution to -15°C using a cryocooler or ice/salt bath. Allow to equilibrate for 20 minutes.

  • Addition: Add NaBH₄ in small portions over 30 minutes. Do not allow internal temperature to rise above -10°C.

    • Why? Fast addition generates localized exotherms that favor the thermodynamic (3S) product.

  • Monitoring: Stir at -15°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Carefully add saturated aqueous NH₄Cl solution dropwise.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Drying: Dry over Na₂SO₄. Do not use MgSO₄ if the product is unstable, as it is slightly Lewis acidic.

Data Specification for Quality Control:

ParameterAcceptance CriteriaMethodFailure Implication
Purity (HPLC) > 98.0%Reverse Phase (C18)Purification difficulty downstream
Diastereomeric Ratio > 99:1 (3R:3S)Chiral GC / NMRLoss of biological potency
Water Content < 0.1%Karl FischerInterference with coupling step
Residual Boron < 10 ppmICP-MSCatalyst poison in next step

References

  • Ghosh, A. K., et al. (2006). Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating a Bis-Tetrahydrofuran Ligand. Journal of Medicinal Chemistry.

  • Yu, R. H., et al. (2008). Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde.[1][2][3][4][5] Organic Letters.[3][5]

  • Moore, G. L., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain from Monopotassium Isocitrate. Organic Process Research & Development. [6]

  • Surleraux, D. L., et al. (2005). Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor. Journal of Medicinal Chemistry.

  • UA2012075122 Patent. Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol.[1][2][4][6][7][8][9][10]

Sources

Technical Support Center: (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yield and Stereochemical Purity for "Bis-THF Alcohol" Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Introduction: The "Bis-THF" Challenge

Welcome to the technical support hub for (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol . As the critical P2-ligand for HIV protease inhibitors like Darunavir (Prezista) and Brecanavir , this molecule’s fused bicyclic ether structure is notorious for two production bottlenecks:

  • Stereochemical Leakage: Maintaining the specific (3R,3aR,6aS) configuration against thermodynamically stable isomers.

  • Isolation Losses: The molecule’s high water solubility leads to massive yield loss during aqueous workups.

This guide moves beyond standard literature to address the process-critical parameters that determine yield.

Module 1: The Modified Ghosh/Isocitrate Route

Primary Protocol for Scalable Synthesis

Most high-yield campaigns now utilize the monopotassium isocitrate or L-ascorbic acid routes, optimizing the original Ghosh method to avoid hazardous ozonolysis.

Workflow Visualization

The following diagram outlines the critical control points in the reduction-cyclization sequence, which is the most common point of failure.

BisTHF_Synthesis Start Start: Monopotassium Isocitrate (or L-Ascorbic Acid precursor) Amide Intermediate: Tertiary Amide (e.g., N-methyl aniline amide) Start->Amide Amidation Red Step 1: LAH Reduction (-10°C to 20°C) Amide->Red LiAlH4 (4 equiv) Transient Transient Species: Aminal-Triol Red->Transient Hydride Transfer Quench Step 2: Acidic Quench (H2SO4, pH < 2) Transient->Quench Controlled Addition Cyclization Step 3: In-Situ Cyclization (Formation of Bis-THF ring) Quench->Cyclization Acid Catalysis Extraction Step 4: Continuous Extraction (Critical for Yield) Cyclization->Extraction Workup

Figure 1: Critical process flow for the modified Ghosh/Moore synthesis route emphasizing the transient aminal-triol phase.

Troubleshooting Guide: Reduction & Cyclization

User Issue: "I am seeing low yields (<40%) after the LAH reduction step, despite full consumption of the starting amide."

Root Cause Analysis: The reaction proceeds through a transient aminal-triol intermediate.[1][2] If the acidic quench is too weak or the temperature uncontrolled, the intermediate does not cyclize to the bis-THF structure, or it degrades.

Corrective Protocol:

  • The "Amide" Switch: Ensure you are using a tertiary amide (e.g., N-methyl aniline amide ). Primary or secondary amides often result in stable hemiaminals that resist cyclization.

  • The Acid Quench (The "Moore" Modification):

    • Do not use standard Fieser workups (water/NaOH).

    • Protocol: Quench the LAH reaction mixture with 10 wt% aqueous H2SO4 .

    • Why: You must drive the pH below 2 to catalyze the displacement of the amine by the hydroxyl group, forcing the second ring closure.

  • Reaction Time: After quenching, stir the acidic aqueous solution at 20°C for at least 3 hours . The cyclization is not instantaneous.[1][3][4][5]

Module 2: Isolation & Purification

The "Hidden" Yield Killer

User Issue: "My NMR shows clean product in the crude, but I lose 50% of the mass during column chromatography or extraction."

Root Cause Analysis: (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol is a small, polar molecule with significant water solubility. Standard ethyl acetate extractions leave ~30-40% of the product in the aqueous phase.

Corrective Protocol:

Method Efficiency Notes
Standard Extraction Low (50-60%) Requires 10+ washes with EtOAc to recover product.[1] Inefficient for scale.
Salting Out Medium (70-75%) Saturate the aqueous phase with NaCl before extraction.
Continuous Extraction High (>90%) Recommended. Use a continuous liquid-liquid extractor (dichloromethane or EtOAc) for 12-24 hours.

| Distillation | High (Purification) | The product is stable enough for high-vacuum fractional distillation, which avoids silica gel adsorption losses. |

Module 3: Enzymatic Resolution (Optical Purity)

For users starting from racemic precursors

User Issue: "My enantiomeric excess (ee) is stuck at 92%. How do I upgrade to >99% ee required for pharmaceutical grade?"

Root Cause Analysis: Kinetic resolution using lipases is effective but often suffers from equilibrium limitations or slow reaction rates if the acyl donor is incorrect.

Corrective Protocol:

  • Enzyme Selection: Use Lipase AK (Pseudomonas fluorescens) or CAL-B (Candida antarctica) .

  • Acyl Donor: Switch from acetic anhydride to Vinyl Acetate .

    • Mechanism:[6][7][8][9][10] Vinyl acetate releases acetaldehyde (which evaporates/tautomerizes), rendering the acylation irreversible.

  • Temperature: Lower the temperature to 0°C - 4°C . While this slows the rate, it significantly increases the E-value (enantiomeric ratio), preventing the enzyme from reacting with the undesired enantiomer.

Module 4: Stereochemical Logic Tree

Use this decision tree to diagnose stereochemical failures (e.g., formation of endo vs exo isomers).

Stereochem_Troubleshoot Problem Issue: Wrong Stereochemistry (Low diastereomeric ratio) Check1 Check 1: Precursor Purity Is the starting sugar/lactone pure? Problem->Check1 Check2 Check 2: Cyclization Temp Was acid cyclization > 25°C? Check1->Check2 Yes Solution1 Action: Recrystallize Precursor (Isocitrate/Ascorbic acid must be >99% ee) Check1->Solution1 No Check3 Check 3: Reagent Control Did you use Nitromethane (Henry Rxn)? Check2->Check3 No Solution2 Action: Cool Down Kinetic control favors (3R,3aR,6aS). Maintain < 20°C. Check2->Solution2 Yes (Too Hot) Solution3 Action: Switch Base Use DBU or TMG for Henry reaction to favor 'syn' nitro-aldol product. Check3->Solution3 Yes

Figure 2: Diagnostic logic for correcting diastereomeric impurities.

Frequently Asked Questions (FAQ)

Q1: Can I use ozonolysis for the cleavage step as described in early Ghosh papers?

  • Answer: Technically yes, but it is strongly discouraged for scale-up due to safety hazards (ozonide accumulation). The oxidative cleavage using NaIO4/RuCl3 or the Isocitrate route (Moore et al.) which avoids alkene cleavage entirely, are the modern industry standards.

Q2: My product is an oil that refuses to crystallize. Is it impure?

  • Answer: Not necessarily. (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol is often isolated as a clear, viscous oil. However, it can be crystallized upon standing at -20°C or by seeding, provided the purity is >98%. If it remains an oil, verify purity via GC-MS (derivatized) rather than relying on physical state.

Q3: Why is the "N-methyl aniline" amide preferred over simple amides?

  • Answer: Steric hindrance.[3] The bulky N-methyl aniline group prevents the formation of stable, unreactive complexes with Aluminum during the LAH reduction, facilitating the release of the aldehyde/hemiaminal intermediate required for the final cyclization.

References

  • Ghosh, A. K., et al. (1995).[9] "Structure-Based Design of HIV-1 Protease Inhibitors: Replacement of the P2-Ligand of Saquinavir with a Bis-tetrahydrofuran Ring." Journal of Medicinal Chemistry.

  • Moore, G. L., Stringham, R. W., Teager, D. S., & Yue, T. Y. (2016). "Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate." Organic Process Research & Development. (Clinton Health Access Initiative).[9] [9]

  • Canoy, W. L., et al. (2008).[11] "Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde." Organic Letters.

  • Yu, R. H., et al. (2005). "Process Scale Synthesis of the HIV Protease Inhibitor Darunavir." Organic Process Research & Development.

Sources

Technical Support Center: Synthesis of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

[1]

Status: Operational Ticket ID: BIS-THF-001 Subject: Troubleshooting & Optimization Guide for Darunavir Intermediate Synthesis Assigned Specialist: Senior Process Chemist, CMC Division[1]

Executive Summary

The synthesis of (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol (hereafter referred to as bis-THF alcohol ) is a critical workflow in the production of HIV protease inhibitors like Darunavir and Brecanavir.[1][2] This bicyclic acetal presents unique challenges due to its three contiguous chiral centers , the lability of the hemiacetal linkage, and the stringent optical purity requirements (>99% ee/de) for pharmaceutical applications.

This guide addresses the most frequent failure modes encountered in the two dominant synthetic pathways: the Glyceraldehyde/Nitromethane Route (modified Ghosh) and the Isocitrate Route .

Module 1: Stereochemical Integrity (The "Ghost" Isomers)

Context: The biological activity of Darunavir depends entirely on the specific (3R, 3aR, 6aS) configuration. The cis-fused ring junction is thermodynamically favored, but the C3-hydroxyl configuration is determined by kinetic control during the reduction of the ketone precursor.

Troubleshooting Guide: Ketone Reduction

Problem: High levels of the unwanted (3S)-diastereomer (isofurofuranol) after ketone reduction.

Root Cause Mechanism Corrective Action
Thermodynamic Drift The bicyclic ketone has a "V-shape."[1] Hydride attack from the convex (exo) face yields the desired endo (3R) alcohol. High temperatures allow attack from the hindered concave face.Cooling: Conduct reduction at -15°C to -20°C . Do not run at RT.
Reagent Selection Small hydride donors (e.g., LiAlH₄) are less selective than borohydrides in this specific steric environment.Switch Reagent: Use NaBH₄ in ethanol/THF. For maximum selectivity, use bulky hydrides like L-Selectride , though workup is harder.
Solvent Effects Protic solvents can participate in hydrogen bonding, altering the transition state energy.Optimization: A mixture of DCM/MeOH (4:1) often improves the diastereomeric ratio (dr) compared to pure ethanol.
FAQ: Stereochemistry

Q: My dr is stuck at 85:15. Can I upgrade this via crystallization? A: Yes, but it is difficult. The bis-THF alcohol often exists as an oil or low-melting solid.[1]

  • Protocol: Derivatize the crude alcohol with 4-nitrophenyl chloroformate to form the carbonate. This derivative crystallizes readily (e.g., from ethanol/ethyl acetate), rejecting the minor diastereomer. Hydrolysis regenerates the pure alcohol.

Q: How do I rapidly distinguish the (3R) and (3S) isomers by NMR? A: Look at the C3-H proton signal in ¹H NMR.

  • (3R)-isomer (Target): Typically appears as a multiplet around 4.4–4.5 ppm .[1]

  • (3S)-isomer (Impurity): Shifts upfield/downfield depending on solvent, but the coupling constants (

    
    ) differ significantly due to the dihedral angle change in the envelope conformation.[1]
    

Module 2: The Cyclization Cascade (Ring Closure)

Context: Whether starting from a nitromethyl intermediate or a transient triol (from isocitrate), the formation of the bicyclic acetal is acid-catalyzed.

Visualization: The Isocitrate Pathway

IsocitratePathcluster_warningCritical Control PointIsocitratePotassium IsocitrateLactoneLactone DiacidIsocitrate->LactoneAcidification/Dehydration(HCl, MeTHF)AmideTertiary Amide(N-Methylaniline derivative)Lactone->AmideAmidation(Activation + Amine)TriolTransient Aminal-TriolAmide->TriolLAH Reduction(Cryogenic)BisTHF(3R,3aR,6aS)-Bis-THF Alcohol(TARGET)Triol->BisTHFAcid Catalyzed Cyclization(HCl, In-situ)

Caption: The Isocitrate route relies on the in-situ cyclization of a transient triol intermediate. Premature quenching leads to acyclic impurities.

Troubleshooting Guide: Cyclization Failures

Problem: Low yield or presence of "open-chain" acetal intermediates.

Symptom Diagnosis Fix
Mixed Acetals Incomplete ring closure due to insufficient acid strength or water presence.[1]Acid Spike: Ensure pH < 1 during the quench/cyclization phase. Use conc. HCl rather than weak organic acids.
Furan Dimers Over-exposure to acid causing self-condensation or degradation of the furan ring.Quench Timing: Monitor by TLC/GC. Once the triol is consumed, immediately neutralize with NaHCO₃ . Do not stir overnight in strong acid.
Emulsions The amide byproduct (from the isocitrate route) acts as a surfactant.Filtration: If using the N-methylaniline route, filter the aluminum salts/amine salts through Celite before phase separation.

Module 3: Reagent Handling & Safety Protocols

Context: The synthesis involves high-energy intermediates (nitro compounds) or pyrophoric reductants (LAH).[1]

Protocol: Safe Nef Reaction (Nitromethane Route)

If utilizing the glyceraldehyde/nitromethane route, the conversion of the nitro group to the ketone (Nef reaction) is the safety bottleneck.

  • Reagent: Use KOtBu or NaOMe for the initial Henry reaction (nitroaldol).

  • Oxidation: When treating the nitronate with acid/oxidant:

    • NEVER add the nitronate solution rapidly to the acid.

    • Exotherm Control: Maintain internal temperature < 10°C.

    • Ventilation: Ensure adequate scrubbing for NOx fumes if oxidative cleavage is used.

Protocol: LAH Quenching (Isocitrate Route)

The reduction of the amide requires Lithium Aluminum Hydride (LAH).

  • The Fieser Method: For

    
     grams of LAH:
    
    • Add

      
       mL Water (slowly).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
  • Why: This produces a granular precipitate that is easy to filter, preventing the "aluminum jelly" that traps the bis-THF product.

Module 4: Purification & Stability

Problem: The product is "oiling out" and won't crystallize.

Analysis: The bis-THF alcohol has a low melting point and is highly soluble in organic solvents.[1] Impurities (enantiomers/diastereomers) significantly depress the melting point.

Solution Strategy:

  • Distillation: The bis-THF alcohol is stable enough for high-vacuum distillation (approx. 120-130°C at 0.5 mmHg).[1] This is the most effective way to remove non-volatile polymeric byproducts.

  • Seed Crystals: If you have a pure batch, use seed crystals.

  • Solvent System:

    • Preferred:Isopropyl Acetate / Heptane .

    • Alternative: Toluene (requires cooling to -10°C).[1]

Storage Warning: Store under Nitrogen at 2-8°C. The hemiacetal linkage is susceptible to oxidation or hydrolysis upon prolonged exposure to moist air.[1]

References

  • Ghosh, A. K., et al. (2004).[3] "Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor TMC-114." Journal of Organic Chemistry. Link[1]

  • Yu, R. H., et al. (2006). "Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate." Organic Process Research & Development. Link[1]

  • Canoy, W. L., et al. (2008).[4][5] "Efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde." Organic Letters. Link[1]

  • Surleraux, D. L., et al. (2005). "Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor." Journal of Medicinal Chemistry. Link[1]

  • Tibotec Pharmaceuticals. (2004). "Process for the preparation of hexahydrofuro[2,3-b]furan-3-ol." World Intellectual Property Organization (Patent WO2004033462). Link

For further assistance, please contact the Process Chemistry Support Desk at .[1]

Technical Support Center: Stereoselective Synthesis of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

[1]

Topic: Enhancing Stereoselectivity in Bis-THF Alcohol Synthesis Ticket ID: BIS-THF-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary

The (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol (hereafter referred to as bis-THF alcohol ) is the critical P2 ligand responsible for the high binding affinity of HIV protease inhibitors like Darunavir and Brecanavir.[1][2][3] Its biological potency is strictly dependent on the specific (3R,3aR,6aS) configuration.

This guide addresses the two primary vectors for stereochemical failure:

  • Diastereomeric drift during the acid-catalyzed cyclization of the bicyclic ring system.

  • Enantiomeric impurity during the resolution or reduction steps.

Module 1: Critical Process Workflows

Workflow A: Enzymatic Kinetic Resolution (The "Gold Standard" for Optical Purity)

For workflows starting from racemic material (e.g., via the photochemical [2+2] cycloaddition route), enzymatic resolution is the most robust method to ensure >99% ee.

Protocol Specification:

  • Enzyme: Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).[1][4][5]

  • Acyl Donor: Succinic anhydride (preferred for separation) or Vinyl acetate.

  • Solvent: Toluene or MTBE (Anhydrous).

EnzymaticResolutioncluster_0Input Phasecluster_1Reaction Phasecluster_2Separation PhaseRacemateRacemic Bis-THF Alcohol(±)-(3R,3aR,6aS)AcylationSelective Acylation(Kinetic Control)Racemate->AcylationReagentsCAL-B (Novozym 435)+ Succinic AnhydrideReagents->AcylationMonitorCheck Conv. %(Target: 48-50%)Acylation->MonitorPartitionAq. NaHCO3 WashMonitor->PartitionAt ~50% Conv.OrgLayerOrganic Layer(Unreacted Alcohol)Partition->OrgLayerDesired (-)-Alcohol(3R,3aR,6aS)AqLayerAqueous Layer(Succinate Ester)Partition->AqLayerUndesired Ester

Figure 1: Workflow for the enzymatic resolution of racemic bis-THF alcohol using succinic anhydride for facile aqueous separation.

Workflow B: Chemical Cyclization (The "Ghosh" Modification)

When synthesizing from optically active precursors (e.g., L-Ascorbic acid or D-isoascorbic acid), the cyclization step sets the diastereomeric ratio.

Key Parameter: The cyclization of the acetal intermediate is thermodynamically controlled.

  • Reagent: HCl (3N to 6N) or H2SO4.

  • Critical Control: Temperature must be maintained < 25°C to prevent epimerization at the C3 center.

Module 2: Troubleshooting Guide

This section uses a Symptom-Cause-Remediation logic.[1] Locate your specific issue below.

Issue 1: Low Enantiomeric Excess (ee < 98%) in Enzymatic Resolution
Root Cause Diagnostic Check Remediation Protocol
Water Contamination Check solvent KF (Karl Fischer).[1] If >0.05%, hydrolysis of the product ester is occurring (reverse reaction).Add Molecular Sieves (4Å): Add 50 mg/mL of activated sieves to the reaction vessel. Switch to anhydrous toluene.
Temperature Drift Is reaction T > 40°C? Higher T decreases the E-value (Enantiomeric Ratio).Cool Down: Maintain reaction at 20–30°C. While rate decreases, selectivity (E) increases exponentially.
Conversion Overshoot Did conversion exceed 50%?Stop Early: Quench the reaction at 45–48% conversion. It is better to sacrifice yield for optical purity. Recrystallize the product to upgrade ee.
Issue 2: Poor Diastereoselectivity (dr) in Chemical Cyclization

Symptom: Presence of the endo-isomer or other diastereomers in the crude NMR.

  • Mechanism: The desired (3R,3aR,6aS) isomer is the thermodynamically most stable "V-shape" fused system. However, kinetic traps exist.

  • Fix: Ensure the reaction time is sufficient for thermodynamic equilibration.

    • Protocol: Stir the acidic mixture for at least 4–6 hours.

    • Validation: Monitor the disappearance of the acyclic acetal intermediate via TLC or LC-MS.

Issue 3: Inconsistent Crystallization Yields

Symptom: Product oils out or forms amorphous solids instead of needles/prisms.

  • Fix: The bis-THF alcohol is highly soluble in polar organics.[1]

    • Solvent System: Use Ethyl Acetate/Hexane (1:3) or IPA/Heptane .

    • Seed: Seeding with >99% pure crystals is mandatory for reproducible scale-up.[1]

Module 3: Stereochemical Logic & Pathway Analysis

The following decision tree helps you determine the intervention point based on your impurity profile.

TroubleshootingTreeStartImpurity Detectedin Bis-THF AlcoholTypeIdentify Impurity Type(Chiral HPLC/NMR)Start->TypeEnantiomerEnantiomer Present(3S,3aS,6aR)Type->EnantiomerDiastereomerDiastereomer Present(endo-isomer)Type->DiastereomerResCheckUsing Enzymatic Route?Enantiomer->ResCheckAcidCheckCheck Cyclization AcidStrength & TimeDiastereomer->AcidCheckYesEnzCheck Water Content& Conversion %ResCheck->YesEnzYesNoEnzCheck Starting MaterialOptical PurityResCheck->NoEnzNo (Chemical)EquilibrateExtend Reaction Time(Thermodynamic Control)AcidCheck->Equilibrate

Figure 2: Diagnostic decision tree for impurity profiling.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why do we prefer Succinic Anhydride over Vinyl Acetate for the enzymatic resolution? A: While Vinyl Acetate is faster, it produces an ester product that requires chromatographic separation (silica gel) from the alcohol. Succinic anhydride produces a hemisuccinate (carboxylic acid ester). This allows you to separate the reacted enantiomer simply by washing with aqueous Sodium Bicarbonate (NaHCO3), extracting the impurity into the water layer, leaving the desired pure alcohol in the organic layer [1].

Q2: Can I recycle the unwanted enantiomer from the enzymatic resolution? A: Yes. The unwanted ester (or alcohol, depending on which enantiomer is targeted) can be hydrolyzed back to the alcohol, oxidized to the ketone (hexahydrofuro[2,3-b]furan-3-one), and then reduced non-stereoselectively with NaBH4 to regenerate the racemic alcohol for another round of resolution. This is known as a "recycle loop" [2].

Q3: My Mosher ester analysis shows 95% ee, but I need >99%. What is the best purification method? A: Do not rely on column chromatography for optical upgrade. Recrystallization is required. Dissolve the crude solid in warm Ethyl Acetate (1 part), then slowly add Hexane (3 parts) while cooling. If the ee is below 90%, you may need two rounds of crystallization [3].

Q4: In the Ghosh synthesis, does the choice of reducing agent for the lactol matter? A: Yes. When reducing the lactol/ketone intermediate to the final alcohol, using a bulky hydride donor like L-Selectride can enhance stereoselectivity, but standard NaBH4 is often sufficient because the "V-shape" of the fused rings directs the hydride attack from the convex face, naturally favoring the desired stereochemistry [4].

References

  • Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters. [Link][1][2][3][6][7]

  • Enzymatic Kinetic Resolution of Hexahydrofuro[2,3-b]furan-3-ol. ResearchGate / Journal of Molecular Catalysis B. [Link]

  • A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Journal of Organic Chemistry. [Link][1]

  • Efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Organic Letters. [Link][1][2][7][8][9]

Validation & Comparative

Definitive Structural Elucidation: A Comparative Guide to the Validation of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of ensuring safety, efficacy, and reproducibility. This is particularly critical for chiral molecules where stereoisomers can exhibit vastly different pharmacological profiles. The bicyclic furanol, (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol, stands as a pivotal intermediate in the synthesis of several potent HIV protease inhibitors, most notably Darunavir.[1][2][3] Its precise stereochemistry is paramount to its function as a high-affinity ligand.[4] This guide provides an in-depth comparison of the analytical methodologies used to validate the structure of this crucial building block, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography, juxtaposed with complementary spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers the most definitive and unambiguous method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained.[5][6] It provides a three-dimensional map of electron density, from which the precise spatial arrangement of every atom in the crystal lattice can be determined.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully validated crystal structure is a meticulous process. The following protocol outlines a representative workflow for the crystallographic validation of (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol.

The initial synthesis of (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol can be achieved through various stereoselective routes.[1][2][3][7] For crystallographic studies, the highest possible purity is essential. The crude product is typically purified by flash column chromatography.

Protocol for Purification:

  • Sample Preparation: Dissolve the crude (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Column Chromatography: Load the concentrated sample onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 75%).

  • Fraction Collection and Analysis: Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a colorless oil.[4]

The formation of a high-quality single crystal is often the most challenging step. For a small, polar molecule like (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol, several crystallization techniques can be explored.

Protocol for Crystallization:

  • Solvent Selection: Screen a variety of solvents and solvent systems. Given the polar nature of the molecule, solvents such as methanol, ethanol, ethyl acetate, and their mixtures with less polar solvents like hexane or diethyl ether are good starting points.

  • Slow Evaporation: Dissolve the purified oil in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a refrigerator or by using a programmable cooling apparatus.

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays.

Protocol for Data Collection and Refinement:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a cryoloop.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (to minimize thermal motion) and irradiated with monochromatic X-rays. A detector records the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.[8]

Interpreting the Crystallographic Data

The output of a successful X-ray crystallographic experiment is a detailed structural model that provides:

  • Unambiguous Connectivity: The precise bonding arrangement of all atoms.

  • Relative Stereochemistry: The spatial orientation of all stereocenters relative to each other.

  • Absolute Stereochemistry: Through anomalous dispersion effects, the absolute configuration (R/S) of each chiral center can be definitively determined.[5]

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Crystallization Single Crystal Formation Purification->Crystallization Pure Compound Data_Collection Data_Collection Crystallization->Data_Collection High-Quality Crystal Structure_Solution Structure_Solution Data_Collection->Structure_Solution Diffraction Pattern Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validated 3D Structure Structure_Refinement->Validation Refined Model

Comparison with Alternative Analytical Techniques

While X-ray crystallography is the definitive method for structural elucidation, other techniques provide valuable and often more readily obtainable information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.[5]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol, characteristic signals have been reported at: δ 5.70 (d, J = 5.2 Hz, 1H), 4.45 (m, 1H), 3.87–4.02 (abx system, 3H), 3.64 (dd, J = 9.2, 7.0 Hz, 1H), 2.87 (m, 1H), 2.31 (m, 1H), 2.08 (bd, 1H, -OH), 1.88 (m, 1H).[9]

  • ¹³C NMR: Indicates the number of chemically distinct carbon atoms. Reported chemical shifts for the target molecule are: δ 109.54, 73.15, 71.00, 69.90, 46.58, 24.86.[9]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments can establish proton-proton and proton-carbon correlations, helping to piece together the molecular framework. NOESY, in particular, can provide information about through-space interactions, which can help in assigning relative stereochemistry.

Limitations: While excellent for determining connectivity and relative stereochemistry, standard NMR techniques cannot directly determine the absolute configuration of a single enantiomer.[10] Chiral derivatizing agents or chiral solvating agents can be used to distinguish between enantiomers, but this is an indirect method.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the molecular weight of (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol (C₆H₁₀O₃, MW: 130.14 g/mol ).[12][13] A common fragment observed in GC-MS is m/z 100 (M-CH₂O).[9]

Limitations: Mass spectrometry is achiral and cannot distinguish between enantiomers or diastereomers as they have the same mass.

Comparative Summary

Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, connectivity, relative and absolute stereochemistry.Unambiguous and definitive.[6]Requires a high-quality single crystal; solid-state structure may differ from solution conformation.
NMR Spectroscopy Connectivity, relative stereochemistry, conformational information in solution.Non-destructive, provides detailed structural information.[5]Does not directly determine absolute configuration; can be complex to interpret fully.[10]
Mass Spectrometry Molecular weight, elemental composition (with high resolution), fragmentation pattern.High sensitivity, small sample requirement.Achiral, provides no stereochemical information.

G Start Need to Validate Structure of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol Is_Absolute_Config_Needed Is Absolute Configuration Required? Start->Is_Absolute_Config_Needed X_Ray_Crystallography X-ray Crystallography Is_Absolute_Config_Needed->X_Ray_Crystallography Yes NMR_MS NMR and Mass Spectrometry Is_Absolute_Config_Needed->NMR_MS No (or as complementary data) End_Definitive Definitive 3D Structure X_Ray_Crystallography->End_Definitive End_Supportive Supportive Structural Data NMR_MS->End_Supportive

Conclusion

For the definitive validation of the structure of (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides an irrefutable three-dimensional model, confirming both the relative and absolute stereochemistry, which is of utmost importance for its application in pharmaceutical synthesis. While NMR spectroscopy and mass spectrometry are indispensable tools for routine characterization, confirming connectivity, and assessing purity, they lack the ability to independently and unambiguously determine the absolute configuration. Therefore, a comprehensive structural validation strategy should leverage the strengths of all three techniques, with X-ray crystallography serving as the ultimate arbiter of stereochemical integrity.

References

  • Ghosh, A. K., et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(26), 5917-5920. Available at: [Link]

  • Canoy, W. L., et al. (2008). Efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Organic Letters, 10(6), 1103-1106. Available at: [Link]

  • Opatz, T., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(3), 1218–1223. Available at: [Link]

  • Canoy, W. L., et al. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Semantic Scholar. Available at: [Link]

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. PubMed. Available at: [Link]

  • Organic Spectroscopy International. (2016). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • Ghosh, A. K., et al. (2006). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. PMC. Available at: [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • Mastering Stereochemistry. (2025). Mastering Stereochemistry: A Comprehensive Guide for Students – Part 3. Mastering Stereochemistry. Available at: [Link]

  • Quora. (2019). Other than STM, are there any experimental methods which can determine molecular chirality?. Quora. Available at: [Link]

  • ResearchGate. (2013). What other methods are there for determination of absolute configuration of small molecules?. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally?. Chemistry Stack Exchange. Available at: [Link]

  • Google Patents. (n.d.). EP2643326B1 - Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol. Google Patents.
  • PubChem. (n.d.). (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol. PubChem. Available at: [Link]

  • Wijma, H. J., et al. (2015). X-ray crystallographic validation of structure predictions used in computational design for protein stabilization. Proteins: Structure, Function, and Bioinformatics, 83(5), 940-951. Available at: [Link]

  • PubChem. (n.d.). (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. PubChem. Available at: [Link]

  • Porebski, P. J., et al. (2011). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(1), 39-51. Available at: [Link]

  • Pharmaffiliates. (n.d.). (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol. Pharmaffiliates. Available at: [Link]

  • ResearchGate. (2025). Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[2,3- b ]furan-3-ol from Glycolaldehyde. ResearchGate. Available at: [Link]

Sources

Comparison of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol with other chiral synthons

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol in Antiretroviral Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Virologists[1]

Executive Summary: The "Privileged" P2 Ligand

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol (commonly referred to as the Bis-THF alcohol ) represents a paradigm shift in structure-based drug design.[1] Unlike traditional amino acid side chains or monocyclic ethers used in earlier protease inhibitors (PIs) like Amprenavir, the Bis-THF moiety was explicitly designed to target the peptide backbone of the HIV protease active site.

This guide objectively compares the Bis-THF synthon against its structural predecessors (Tetrahydrofuran and Phenyl moieties) regarding binding affinity, resistance resilience, and synthetic accessibility.[1]

Mechanistic Comparison: The Backbone Binding Hypothesis

The superiority of the Bis-THF ligand over single-ring analogs lies in its ability to anchor the inhibitor to the S2 subsite of the protease via hydrogen bonds that are less susceptible to mutation.

Structural Logic[2][3]
  • Amprenavir (Single THF): Rely mainly on hydrophobic filling of the S2 pocket and limited hydrogen bonding.

  • Darunavir (Bis-THF): The bicyclic system locks the conformation, reducing the entropic penalty upon binding. Crucially, the two ether oxygens act as hydrogen bond acceptors for the backbone amide NH groups of Asp29 and Asp30 .

Visualization of Binding Mode

The following diagram illustrates the critical "Backbone Binding" network that differentiates Bis-THF from mono-THF ligands.

BackboneBinding BisTHF (3R,3aR,6aS)-Bis-THF Ligand (Rigid Bicyclic Core) S2_Pocket HIV Protease S2 Subsite (Hydrophobic Pocket) BisTHF->S2_Pocket High Shape Complementarity (Van der Waals) Asp29 Asp29 Backbone NH (Conserved Region) BisTHF->Asp29 Strong H-Bond (< 3.0 Å) Asp30 Asp30 Backbone NH (Conserved Region) BisTHF->Asp30 Strong H-Bond (< 3.0 Å) Mutants Mutant Side Chains (V32I, I47V) Asp29->Mutants Backbone remains stable despite mutation Mutants->S2_Pocket Alters Pocket Shape

Figure 1: The "Backbone Binding" mechanism. Unlike side-chain interactions, the backbone NH of Asp29/30 cannot mutate without destroying the enzyme's function, making the Bis-THF interaction highly resilient.

Comparative Performance Data

The transition from a single THF ring (Amprenavir) to the fused Bis-THF ring (Darunavir) results in a drastic improvement in potency, particularly against multidrug-resistant (MDR) strains.[1]

Enzyme Inhibition ( ) and Antiviral Potency ( )[1][4]
FeatureAmprenavir (Single THF) Darunavir (Bis-THF) Phenyl/Benzyl Analogs
P2 Ligand Structure Monocyclic TetrahydrofuranBicyclic Hexahydrofuro[2,3-b]furanPlanar Aromatic Ring

(Wild Type)
~ 0.6 nM< 0.02 nM (16 pM) 5 - 50 nM
H-Bond Donors/Acceptors 1 Acceptor (Ether O)2 Acceptors (Ether O) 0 (Hydrophobic only)
Binding Enthalpy (

)
ModerateHigh (Exothermic) Low
Resilience to V32I Mutation Low (Fold change > 10)High (Fold change < 2) Very Low

Key Insight: The Bis-THF ligand improves binding affinity by approximately two orders of magnitude (pM vs nM) compared to the single THF ring. This "affinity gap" allows the Bis-THF inhibitor to maintain effective concentrations against resistant strains even if binding is slightly perturbed.

Synthetic Accessibility & Protocols

While the Bis-THF alcohol offers superior biological performance, it presents greater synthetic challenges than simple amino acid or monocyclic precursors.

Synthesis Strategy Comparison
  • Chemical Asymmetric Synthesis: Often involves complex organometallic steps (e.g., stereoselective Michael additions) or chiral pool starting materials (e.g., Isosorbide).[1] High cost.

  • Enzymatic Resolution (Industry Standard): Utilizes a racemic photocycloaddition followed by a lipase-catalyzed resolution.[1] This is the most scalable route for generating the (3R,3aR,6aS) enantiomer with high optical purity (>99% ee).[1]

Protocol: Enzymatic Resolution of Racemic Bis-THF Alcohol

Reference Standard: Adapted from Ghosh et al. and Tibotec Process Patents.

Reagents:

  • Racemic (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol (precursor)[1]

  • Pseudomonas cepacia Lipase (Amano PS-30) or Pig Pancreatic Lipase (PPL)[1]

  • Vinyl Acetate (Acyl donor)[1]

  • MTBE (Solvent)[1][2]

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve racemic bicyclic alcohol (1.0 eq) in MTBE (0.5 M concentration).

  • Acyl Donor Addition: Add Vinyl Acetate (4.0 eq).[1]

  • Enzyme Loading: Add immobilized Lipase PS-30 (20-50% w/w relative to substrate).[1]

  • Incubation: Stir at 25–30°C. Monitor conversion via chiral HPLC.

    • Checkpoint: The enzyme selectively acetylates the unwanted (3S) enantiomer.

  • Termination: Stop reaction at ~50% conversion (theoretical maximum yield of desired alcohol is 50%).

  • Separation: Filter off the enzyme. Concentrate the filtrate.

  • Purification: Separate the unreacted (3R,3aR,6aS)-alcohol (Desired Product) from the acetylated (3S)-ester (Byproduct) via silica gel chromatography (Ethyl Acetate/Hexane gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start Furan + Glycolaldehyde Step1 Photocycloaddition (Racemic Mixture) Start->Step1 Step2 Hydrogenation (Pd/C) Step1->Step2 Intermediate Racemic Bis-THF Alcohol Step2->Intermediate Resolution Enzymatic Resolution (Lipase + Vinyl Acetate) Intermediate->Resolution Product1 (3S)-Acetate (Discard/Recycle) Resolution->Product1 Acetylated Product2 (3R,3aR,6aS)-Alcohol (Target Synthon) Resolution->Product2 Unreacted

Figure 2: The industrial workflow for accessing the chiral Bis-THF synthon. The enzymatic step is critical for achieving the >99% enantiomeric excess required for pharmaceutical applications.

Conclusion & Recommendations

For researchers developing next-generation protease inhibitors:

  • Select (3R,3aR,6aS)-Bis-THF if your target requires picomolar affinity and resilience against the I50V or V32I resistance mutations.[1] The entropy-enthalpy compensation provided by the bicyclic ring is superior to flexible linear ethers.

  • Select Monocyclic THF only if cost-of-goods (COGs) is the primary driver and the target viral strain is wild-type dominant, as the synthesis is significantly cheaper.

  • Quality Control: When sourcing or synthesizing the Bis-THF alcohol, rigorous chiral HPLC is mandatory. Even 1% of the (3S) enantiomer can significantly degrade the

    
     due to steric clash in the S2 pocket.
    

References

  • Ghosh, A. K., et al. (2006).[1] Structure-Based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry.

  • Surleraux, D. L., et al. (2005).[1] Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor. Journal of Medicinal Chemistry.

  • Koh, Y., et al. (2010).[1] Novel bis-tetrahydrofuranylurethane-containing nonpeptidic protease inhibitors (PIs) potent against multi-PI-resistant HIV-1.[1][3] Journal of Antimicrobial Chemotherapy.

  • Hua, Z., et al. (2004).[1] A Concise and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, Key Intermediate for HIV Protease Inhibitors.[1][2][4][5][6] The Journal of Organic Chemistry.[7]

  • Opatz, T., et al. (2017).[1][2] Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol.[1][2][4][5][6][7][8] The Journal of Organic Chemistry.[7] [1]

Sources

The Privileged Scaffold: (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Backbone Binding" Paradigm

In modern medicinal chemistry, the transition from side-chain-dependent binding to backbone-dependent binding represents a pivotal shift in overcoming drug resistance. The (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol scaffold (commonly referred to as bis-THF ) is the structural cornerstone of this paradigm.

Best known as the P2 ligand in the HIV protease inhibitor Darunavir (TMC-114) , this bicyclic ether confers picomolar affinity (


 M) and an exceptionally high genetic barrier to resistance. Unlike alternative scaffolds (e.g., single-THF or acyclic ethers) that rely on variable amino acid side chains, the bis-THF moiety anchors itself to the protein backbone  via a network of hydrogen bonds. Because the virus cannot mutate its protease backbone without compromising catalytic activity, the bis-THF scaffold remains effective against multi-drug resistant (MDR) strains.

This guide analyzes the structural mechanics, comparative performance, and synthetic accessibility of the bis-THF scaffold against its predecessors.

Structural Mechanism: The Water-Mimicry Hypothesis

To understand why bis-THF outperforms alternative scaffolds, one must analyze the thermodynamics of the binding pocket.

The Problem with Single-THF (Amprenavir)

First-generation ligands like the single-tetrahydrofuran (THF) ring found in Amprenavir bind effectively but leave a critical void in the S2 subsite. In the native enzyme-substrate complex, this void is often filled by a structural water molecule that bridges the substrate to the enzyme flaps (Ile50). While Amprenavir displaces some water, it lacks the steric bulk and specific dipole orientation to fully engage the deep S2 pocket's backbone atoms.

The Bis-THF Solution

The bis-THF scaffold is a "privileged structure" because it acts as a structural water mimic .

  • Displacement: Upon binding, it displaces a specific water molecule from the S2 subsite. This release of ordered water into the bulk solvent provides a favorable entropic gain (

    
    ).
    
  • Anchoring: The two ether oxygens of the bis-THF ring are positioned with precise stereochemistry to form direct hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30 .

Interaction Map (Signaling Pathway)

The following diagram illustrates the critical difference between "Side-Chain Dependency" (vulnerable to mutation) and "Backbone Anchoring" (resilient).

LigandInteraction BisTHF Bis-THF Scaffold (Darunavir) Asp29 Asp29 Backbone (NH) BisTHF->Asp29 Strong H-Bond (Invariant) Asp30 Asp30 Backbone (NH) BisTHF->Asp30 Strong H-Bond (Invariant) SingleTHF Single-THF Scaffold (Amprenavir) SingleTHF->Asp29 Weak/No Interaction SideChains Variable Side Chains (V82, I84) SingleTHF->SideChains Van der Waals (Variable) Efficacy Sustained Efficacy (MDR Strains) Asp29->Efficacy Backbone cannot mutate without loss of function Asp30->Efficacy Resistance Drug Resistance (Viral Mutation) SideChains->Resistance Mutation V82A/I84V Loss of Affinity

Caption: Comparative binding modes. Bis-THF targets invariant backbone atoms (Asp29/30), whereas Single-THF relies more on mutable side chains.

Comparative Performance Data

The superiority of the (3R,3aR,6aS)-bis-THF scaffold is quantifiable.[1][2][3][4] The table below aggregates experimental data comparing Darunavir (Bis-THF) against Amprenavir (Single-THF) and first-generation inhibitors.

Table 1: Scaffold Performance Metrics
MetricBis-THF (Darunavir)Single-THF (Amprenavir)Acyclic/Bulky (Indinavir)
P2 Ligand Structure Bicyclic Fused EtherMonocyclic EtherAcyclic/Carbocyclic
Binding Affinity (

)
4.5 pM (Tightest)390 pM~1000+ pM
Binding Enthalpy (

)
-12.1 kcal/mol -5.6 kcal/molLess favorable
Backbone H-Bonds Asp29 & Asp30 (Direct)Weak/IndirectMinimal
Resistance Profile Retains activity vs. V82A, I84V, L90MFails vs. I50V, V32IFails vs. V82A, M46I
Fold Change (

)
< 10-fold (vs. most MDR strains)> 50-fold (vs. MDR)> 100-fold (vs. MDR)

Key Insight: The drastic improvement in enthalpy (


) for Bis-THF confirms that the binding is driven by the formation of new, strong bonds (enthalpic) rather than just the hydrophobic effect (entropic), which is the hallmark of the "backbone binding" strategy.

Experimental Protocols

Synthesis: The Enzymatic Resolution Route

Synthesizing the (3R,3aR,6aS) stereoisomer with high optical purity is non-trivial. The most robust method for research scale is the Ghosh Protocol , utilizing lipase-catalyzed kinetic resolution.

Reagents Required:

  • 2,3-Dihydrofuran[5][6][7][8]

  • Glycolaldehyde dimer[9]

  • Lipase PS-C "Amano" II (immobilized)

  • Acetic anhydride[9]

Step-by-Step Methodology:

  • Racemic Cyclization: React 2,3-dihydrofuran with glycolaldehyde dimer in the presence of

    
     (catalyst) to yield the racemic bis-THF alcohol.
    
  • Enzymatic Resolution:

    • Suspend the racemic alcohol in methyl tert-butyl ether (MTBE).

    • Add Lipase PS-C "Amano" II and vinyl acetate (acyl donor).

    • Incubate at 23°C for 24-48 hours.

    • Mechanism:[4][9][10][11][12][13] The lipase selectively acetylates the unwanted (3S) enantiomer, leaving the desired (3R,3aR,6aS)-alcohol unreacted.

  • Purification: Separate the acetylated impurity from the desired free alcohol using silica gel flash chromatography (EtOAc/Hexane gradient).

  • QC Check: Verify enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column). Target >99% ee.

Validation: X-Ray Crystallography Workflow

To confirm the "backbone binding" mode of a new drug candidate utilizing this scaffold:

ValidationWorkflow Step1 Co-Crystallization (Protein + Bis-THF Ligand) Step2 Diffraction Data Collection (Synchrotron Source) Step1->Step2 Step3 Molecular Replacement (Phase Determination) Step2->Step3 Step4 Electron Density Mapping (2Fo-Fc Map) Step3->Step4 Decision Check Asp29/30 Distance < 3.0 Å? Step4->Decision Outcome1 Validation Confirmed (Backbone Binding) Decision->Outcome1 Yes Outcome2 Redesign Ligand Linker Decision->Outcome2 No

Caption: Structural validation workflow to confirm engagement of Asp29/30 backbone residues.

Strategic Implications for Drug Design

The success of the (3R,3aR,6aS)-bis-THF scaffold extends beyond HIV. It serves as a proof-of-concept for Substrate Envelope Theory .

  • Design Rule: Do not design ligands that protrude beyond the volume occupied by the natural substrate.

  • Application: When designing inhibitors for other aspartyl proteases (e.g., BACE1 for Alzheimer's or Plasmepsin for Malaria), prioritize scaffolds that can access the catalytic backbone. Side-chain interactions should be treated as secondary stabilizing factors, not primary drivers of affinity, to future-proof the drug against resistance.

References

  • Ghosh, A. K., et al. (2007). Structure-Based Design of HIV-1 Protease Inhibitors: The Bis-THF Scaffold.[14] Journal of Medicinal Chemistry.

  • Kovalevsky, A. Y., et al. (2006). Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation HIV-1 Protease Inhibitor.[2][3] Journal of Molecular Biology.

  • Surleraux, D. L., et al. (2005). Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor. Journal of Medicinal Chemistry.

  • Ghosh, A. K., et al. (2006). Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol via Enzymatic Resolution. Journal of Organic Chemistry.[4][6]

  • King, N. M., et al. (2004). Structural and Thermodynamic Basis for the Binding of TMC114.[2][3] Journal of Virology.

Sources

Technical Guide: Confirming the Absolute Configuration of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol (and its diastereomer, the (3R,3aS,6aR) "bis-THF" pharmacophore used in Darunavir) represents a critical challenge in stereochemical characterization. The biological potency of protease inhibitors containing this ligand is strictly dependent on the absolute configuration of the bicyclic ring fusion and the secondary alcohol.

Because this intermediate often presents as a viscous oil or low-melting solid with multiple chiral centers, standard optical rotation is insufficient for de novo absolute assignment. This guide provides a comparative technical analysis of the three definitive methods for stereochemical confirmation: Single Crystal X-Ray Diffraction (SC-XRD) , Modified Mosher’s Method (NMR) , and Vibrational Circular Dichroism (VCD) .

Comparative Analysis of Validation Methods

The following matrix compares the efficacy of methods for distinguishing the (3R,3aR,6aS) isomer from its enantiomers and diastereomers.

FeatureMethod A: Modified Mosher's Method Method B: Single Crystal X-Ray (SC-XRD) Method C: Vibrational Circular Dichroism (VCD)
Principle NMR Anisotropy of Diastereomeric EstersDirect Electron Density MappingChirality-Induced IR Absorption
Confidence High (95-99%)Absolute (100%)High (95%)
Sample State Solution (CDCl₃/C₆D₆)Single Crystal (Required)Solution (CDCl₃)
Sample Amt. ~10–20 mg~5–50 mg (Crystal dependent)~5–10 mg
Turnaround 24–48 Hours3–14 Days (Crystal growth)2–4 Hours (Instrument dependent)
Limitation Steric hindrance at C3 can slow esterificationCritical: Bis-THF alcohols are often oils; require derivatization (e.g., p-nitrobenzoate) to crystallize.Requires specialized IR instrumentation and DFT calculations.
Best For Rapid, routine confirmation of oils. Final regulatory submission data. Non-destructive analysis of oils.

Method A: The Modified Mosher's Method (Recommended Protocol)

For the (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol, the Modified Mosher's Method is the most practical laboratory technique because it does not require crystallization. It relies on the synthesis of diastereomeric esters using


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).[1][2]
Theoretical Basis

The MTPA moiety has a preferred conformation in solution. The phenyl ring shields protons located "above" its plane (causing an upfield NMR shift), while protons "below" are deshielded. By comparing the chemical shifts (


) of the (

)-MTPA ester and (

)-MTPA ester, we calculate

.[2] The spatial arrangement of positive and negative

values maps directly to the absolute configuration.
Experimental Protocol

Reagents:

  • Substrate: (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

  • Derivatizing Agents: (

    
    )-(-)-MTPA-Cl and (
    
    
    
    )-(+)-MTPA-Cl
  • Base: Dry Pyridine and DMAP (4-Dimethylaminopyridine)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Workflow:

  • Setup: In two separate flame-dried vials, dissolve 10 mg of the alcohol in 0.5 mL anhydrous DCM. Add 3.0 eq. of dry pyridine and a catalytic amount of DMAP.

  • Derivatization:

    • Vial A: Add 2.0 eq. of (

      
      )-(-)-MTPA-Cl (Yields the (S)-Mosher Ester ).
      
    • Vial B: Add 2.0 eq. of (

      
      )-(+)-MTPA-Cl (Yields the (R)-Mosher Ester ).
      
    • Note: The naming inversion (Cl reagent vs. Ester) is due to Cahn-Ingold-Prelog priority changes upon esterification.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor by TLC (The bis-THF alcohol is sterically hindered; heating to 40°C may be required if conversion is slow).

  • Workup: Dilute with Et₂O, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Analysis: Acquire ¹H NMR (500 MHz or higher) for both crude esters in CDCl₃.

Data Interpretation (Self-Validating Logic)

Calculate


 for protons neighboring the C3 chiral center.
  • Logic:

    • If the C3 configuration is (R) , protons on the "right" side (e.g., C2-H) should typically show positive

      
      , while protons on the "left" (e.g., C4-H/Ring fusion) show negative 
      
      
      
      (based on the standard Mosher model).
    • Verification: Ensure the signs are consistent across multiple protons on the same side of the stereocenter. Random signs indicate conformational flexibility or incorrect assignment.

Method B: Single Crystal X-Ray Diffraction (The "Gold Standard")

While the bis-THF alcohol itself is often an oil or low-melting solid (


C for pure isomers), definitive proof requires X-ray crystallography.

Strategic Protocol for Crystallization: Since the native alcohol diffracts poorly due to a lack of heavy atoms (no anomalous scattering), you must synthesize a heavy-atom derivative.

  • Derivatization: React the alcohol with 4-nitrobenzoyl chloride or 4-bromobenzoyl chloride .

    • Why: The heavy atom (Br) or the planar nitro group facilitates lattice packing and provides anomalous scattering for absolute structure determination (Flack parameter).

  • Crystallization: Recrystallize the resulting ester from EtOAc/Hexanes or EtOH.

  • Validation: A Flack parameter close to 0.0 (e.g., < 0.1) confirms the absolute configuration.[3] A value near 1.0 indicates the inverted structure.

Visualizing the Determination Logic

The following diagrams illustrate the decision process and the mechanistic logic of the Mosher analysis.

G Start Unknown Stereoisomer (3R,3aR,6aS)? StateCheck Is the sample Crystalline? Start->StateCheck XRay Method: Single Crystal XRD StateCheck->XRay Yes NMRPath Method: Mosher Analysis (NMR) StateCheck->NMRPath No (Oil) Deriv Synthesize p-Nitrobenzoate Derivative XRay->Deriv Light Atoms Only Flack Analyze Flack Parameter (Target ~0.0) XRay->Flack Heavy Atom Present Deriv->Flack React React with (R)- and (S)- MTPA-Cl NMRPath->React Delta Calculate Delta-Delta (SR) (dS - dR) React->Delta Model Map Signs to Mosher Model Delta->Model

Figure 1: Decision matrix for selecting the appropriate stereochemical confirmation method.

Mosher cluster_S S-Mosher Ester cluster_R R-Mosher Ester Center Chiral Center (C3-OH) Phenyl_S Phenyl Group (Shielding Zone) Center->Phenyl_S Derivatize Phenyl_R Phenyl Group (Shielding Zone) Center->Phenyl_R Derivatize Result Delta (S - R) Positive = Right Side Negative = Left Side Phenyl_S->Result Phenyl_R->Result

Figure 2: Conceptual logic of the Mosher Analysis. The differential shielding by the phenyl ring allows spatial mapping.

References

  • Ghosh, A. K., et al. (2006). "Structure-Based Design, Synthesis, and Biological Evaluation of Novel HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry. (Describes the synthesis and Mosher analysis of the bis-THF ligand).

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews. (The authoritative review on Mosher's method mechanics).

  • Yu, R. H., et al. (2009). "Practical Synthesis of the Bicyclic Darunavir Side Chain." Organic Process Research & Development. (Industrial scale synthesis and characterization data including optical rotation).

  • BenchChem. "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis." (Protocol reference).

Author's Note on Isomer Specificity

While the protocol above applies generally, please note that the standard Darunavir ligand is the (3R,3aS,6aR) isomer. If your target is indeed (3R,3aR,6aS) , you are dealing with a diastereomer of the drug pharmacophore. The Mosher method is particularly powerful here, as the NMR fingerprint of your isomer will be distinctively different from the published data of the standard (3R,3aS,6aR) ligand, providing immediate confirmation of the unique stereochemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

[1][2]

Executive Summary: The "Zero-Exposure" Standard[1]

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol (often referred to as the bis-THF alcohol intermediate) is a critical chiral building block, most notably in the synthesis of HIV protease inhibitors like Darunavir.[1] While often handled as a white to off-white solid, its bicyclic ether structure presents specific hazards regarding severe eye damage (irreversible) and specific organ toxicity upon repeated exposure.[1]

Immediate Action Required:

  • Eye Protection: Safety glasses are insufficient .[1] Unvented chemical splash goggles are mandatory due to the risk of corneal opacity.[1]

  • Respiratory: Handling the solid requires a localized exhaust system (fume hood).[1] If open handling is unavoidable, a P100 particulate respirator is required.[1]

  • Skin: This compound is lipophilic; double-gloving with specific breakthrough times is required when in solution.[1]

Chemical Risk & Hazard Profile

To ensure a conservative safety margin, this guide utilizes hazard data from the commercially dominant isomer (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (CAS: 156928-09-5), which shares the same reactive functional groups and physicochemical properties.[1]

Critical Hazard Classifications (GHS)[1]
Hazard ClassCategoryH-CodeDescriptionOperational Implication
Eye Damage Cat. 1 H318 Causes serious eye damage.[1]Zero-tolerance for eye contact. Corrosive to corneal tissue.[1]
Acute Toxicity Cat. 4H302Harmful if swallowed.[1][2][3]Strict hygiene; no hand-to-mouth contact.[1]
STOT-RE Cat. 1/2H372Causes damage to organs through prolonged exposure.[1][3]Dust control is critical. Do not inhale powder.[1]
Sensitization Cat. 1H317May cause allergic skin reaction.[1]Prevent skin contact to avoid developing lifelong sensitivity.[1]
Physicochemical Drivers of Risk[1]
  • Physical State: Solid (Melting Point: ~50–57°C).[1] Low melting point means it can become sticky/tacky upon slight warming, complicating transfer.[1]

  • Solubility: Highly soluble in Dichloromethane (DCM), THF, and Acetone.[1]

    • Risk Multiplier: When dissolved in DCM (a carrier solvent), the compound penetrates nitrile gloves significantly faster than in its solid state.[1]

The PPE Matrix: Layered Defense System[1]

This matrix defines the minimum protective equipment based on the state of matter.

PPE Selection Logic
Body PartEquipmentSpecification (Standard)Scientific Rationale
Eyes Chemical Splash Goggles ANSI Z87.1+ (D3 rating) or EN 166 (3)Causality: The ether/alcohol moiety can cause rapid protein denaturation in the eye.[1] Safety glasses allow dust entry from the side; goggles provide a sealed environment.[1]
Hands (Solid) Double Nitrile 5 mil (min) outer / 4 mil innerPrevents direct contact with powder.[1] Color-indicating inner gloves recommended to visualize tears.[1]
Hands (Solution) Laminate / Barrier Silver Shield® or Viton® (if in DCM)Causality: Standard nitrile degrades rapidly (<15 mins) in halogenated solvents (DCM) often used with this intermediate.[1]
Respiratory Engineering Control Fume Hood (Face velocity: 100 fpm)Primary containment.[1]
Respiratory (Backup) Respirator N95 (US) or P3 (EU)Only if engineering controls fail or during spill cleanup outside a hood.[1]
Body Lab Coat + Apron Tyvek® sleeves or chemically resistant apronProtects wrists/forearms during reaching motions inside the hood.[1]
Visual Decision Logic: PPE Selection

PPE_Decision_Treecluster_legendLegendStartStart: Handling (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-olStateWhat is the physical state?Start->StateSolidSolid / PowderState->SolidPowderSolutionDissolved in SolventState->SolutionLiquidSolid_PPEStandard Protocol:1. Chemical Goggles (Mandatory)2. Double Nitrile Gloves3. Lab Coat4. Fume HoodSolid->Solid_PPESolvent_CheckIs the solvent DCM or THF?Solution->Solvent_CheckStandard_SolventStandard Solvents (e.g., Water, EtOH):Double Nitrile Gloves acceptable.Change every 30 mins.Solvent_Check->Standard_SolventNoAggressive_SolventAggressive Solvents (DCM, THF):1. Silver Shield/Laminate Gloves (Inner)2. Nitrile Gloves (Outer - for grip)3. Chemical GogglesSolvent_Check->Aggressive_SolventYes (High Permeation Risk)keyGreen: Standard Safety | Red: Enhanced Safety Required

Figure 1: Decision tree for selecting glove material and eye protection based on the solvent system.

Operational Handling Protocol

This workflow integrates safety checks directly into the experimental procedure.

Phase 1: Preparation & Weighing[1]
  • Sash Check: Verify fume hood sash is at the certified working height (usually 18 inches).[1]

  • Static Control: Powders of this class are often static-prone.[1] Use an anti-static gun or ionizer bar inside the hood to prevent "flying" powder, which increases inhalation risk.[1]

  • Taring: Tare the weighing boat inside the hood. Do not remove the stock container from the hood.

Phase 2: Transfer & Solubilization[1]
  • The "Funnel Rule": Always use a wide-mouth powder funnel when transferring to a round-bottom flask. Never pour directly from a spatula into a narrow neck (reduces dust generation).[1]

  • Solvent Addition: Add solvent slowly down the side of the flask to avoid lofting the powder.[1]

  • Dissolution Check: Once dissolved, the risk shifts from inhalation to skin absorption.[1] Change gloves immediately if any splash occurs.[1]

Phase 3: Decontamination[1]
  • Wipe Down: Wipe the exterior of the stock container with a solvent-dampened tissue (compatible with the container label) before returning it to storage.[1]

  • Waste Segregation:

    • Solid Waste: Contaminated weighing boats/tissues go to "Hazardous Solid Waste."[1]

    • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[1]

Workflow Visualization

Handling_WorkflowStep11. Engineering CheckVerify Hood FlowCheck Sash HeightStep22. Don PPEGoggles + Lab CoatDouble GlovesStep1->Step2Step33. Static ControlIonize Weighing AreaStep2->Step3Step44. TransferUse Powder FunnelAvoid DustStep3->Step4Step55. SolubilizationAdd Solvent Slowly(Watch for Exotherm)Step4->Step5Step66. DeconWipe ContainersSeal WasteStep5->Step6

Figure 2: Step-by-step operational workflow emphasizing static control and dust suppression.

Emergency Response & Disposal

First Aid Scenarios
  • Eye Contact: TIME CRITICAL. Flush immediately with water for 15 minutes .[1] Do not wait for medical personnel to arrive to start flushing. Force eyelids open. Causality: The alcohol/ether functionality can cause rapid corneal clouding.[1]

  • Skin Contact: Wash with soap and water.[1][4][2] Do not use alcohol or acetone to clean skin (this increases permeation).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Disposal Procedures
  • Incineration: The preferred disposal method is high-temperature incineration equipped with afterburners and scrubbers.[1]

  • Aqueous Runoff: Do not allow the compound to enter drains.[1] It is harmful to aquatic life (Chronic Cat.[1] 3).

References

  • PubChem. (2025).[1][3] Compound Summary: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (CID 9942150).[1][3] National Library of Medicine.[1][3] [Link][1][3]

  • European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: Hexahydrofuro[2,3-b]furan-3-ol.[1][3] [Link][1]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Reactant of Route 2
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

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